Cholesteryl oleate-d7-1
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C45H78O2 |
|---|---|
分子量 |
658.1 g/mol |
IUPAC名 |
[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (Z)-16,16,17,17,18,18,18-heptadeuteriooctadec-9-enoate |
InChI |
InChI=1S/C45H78O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-25-43(46)47-38-30-32-44(5)37(34-38)26-27-39-41-29-28-40(36(4)24-22-23-35(2)3)45(41,6)33-31-42(39)44/h14-15,26,35-36,38-42H,7-13,16-25,27-34H2,1-6H3/b15-14-/t36-,38+,39+,40-,41+,42+,44+,45-/m1/s1/i1D3,7D2,8D2 |
InChIキー |
RJECHNNFRHZQKU-MNYSZFAASA-N |
製品の起源 |
United States |
Foundational & Exploratory
Cholesteryl Oleate-d7: A Technical Guide for Researchers
An in-depth examination of the chemical properties, analytical methodologies, and biological significance of deuterated cholesteryl oleate (B1233923) for professionals in research and drug development.
Cholesteryl oleate-d7 is the deuterated form of cholesteryl oleate, a prominent cholesteryl ester in biological systems. Its isotopic labeling makes it an invaluable tool in lipidomic research, particularly as an internal standard for mass spectrometry-based quantification of endogenous cholesteryl esters. This technical guide provides a comprehensive overview of the chemical properties of Cholesteryl oleate-d7, detailed experimental protocols for its use, and a discussion of its role in relevant biological pathways.
Core Chemical and Physical Properties
Cholesteryl oleate-d7 is a synthetic, stable isotope-labeled lipid that is structurally identical to its endogenous counterpart, with the exception of seven deuterium (B1214612) atoms replacing hydrogen atoms on the terminal methyl groups of the cholesterol moiety's acyl chain. This mass difference allows for its clear distinction from the unlabeled analyte in mass spectrometry, ensuring accurate quantification.
Physicochemical Data
The following tables summarize the key chemical and physical properties of Cholesteryl oleate-d7 and its non-deuterated analog, Cholesteryl oleate. Given the structural similarity, the properties of the non-deuterated form serve as a reliable reference for the deuterated compound.
Table 1: Chemical Properties of Cholesteryl Oleate-d7
| Property | Value | Source |
| Chemical Name | Cholest-5-en-25,26,26,26,27,27,27-d7-3-ol, 3-(9Z)-9-octadecenoate, (3β)- | [1] |
| Molecular Formula | C45H71D7O2 | [1] |
| Molecular Weight | 658.14 g/mol | [1][2] |
| CAS Number | 1416275-35-8 | [1] |
| Purity | ≥99.0% | [1] |
Table 2: Physical Properties of Cholesteryl Oleate (Non-deuterated)
| Property | Value | Source |
| Appearance | White to off-white powder or colorless to light yellow liquid | [1] |
| Melting Point | 44-47 °C | |
| Boiling Point | 675.4 °C at 760 mmHg | |
| Density | 1.0 g/cm³ | |
| Solubility | Soluble in chloroform (B151607) and toluene. Insoluble in water and ethanol. | |
| Storage | -20°C in solution | [1] |
Experimental Protocols: Quantification of Cholesteryl Esters by LC-MS/MS
Cholesteryl oleate-d7 is predominantly used as an internal standard for the accurate quantification of cholesteryl esters in complex biological matrices such as plasma, serum, and tissue homogenates. The following protocol outlines a general workflow for a liquid chromatography-tandem mass spectrometry (LC-MS/MS) based analysis.
Sample Preparation: Lipid Extraction
A robust lipid extraction is crucial for accurate quantification. The Folch method or a modified Bligh-Dyer method are commonly employed.
-
Internal Standard Spiking: A known amount of Cholesteryl oleate-d7 (e.g., 10 µL of a 10 µg/mL solution in a suitable organic solvent) is added to the biological sample at the initial stage of the extraction process.
-
Homogenization: The sample is homogenized in a chloroform:methanol mixture (typically 2:1, v/v).
-
Phase Separation: The addition of water or a saline solution induces the separation of the organic and aqueous phases.
-
Lipid Collection: The lower organic phase, containing the lipids, is carefully collected.
-
Drying: The solvent is evaporated under a stream of nitrogen or by vacuum centrifugation.
-
Reconstitution: The dried lipid extract is reconstituted in a solvent compatible with the LC-MS system (e.g., isopropanol:acetonitrile, 90:10, v/v).
Liquid Chromatography (LC)
Reverse-phase chromatography is typically used to separate the different lipid species.
-
Column: A C18 reversed-phase column is a common choice.
-
Mobile Phase A: Acetonitrile/water (60:40) with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid.
-
Mobile Phase B: Isopropanol/acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid.
-
Gradient Elution: A gradient from a lower to a higher percentage of mobile phase B is employed to elute the hydrophobic cholesteryl esters.
-
Flow Rate: A typical flow rate is between 0.3 and 0.6 mL/min.
-
Column Temperature: Maintaining a constant column temperature (e.g., 55°C) is essential for reproducible retention times.
Tandem Mass Spectrometry (MS/MS)
Electrospray ionization (ESI) in positive ion mode is commonly used for the detection of cholesteryl esters.
-
Ionization: ESI, positive ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.
-
MRM Transitions:
-
Cholesteryl Oleate (Analyte): The precursor ion is the ammonium adduct [M+NH4]+. The product ion is typically the cholesterol backbone fragment (m/z 369.3).
-
Cholesteryl Oleate-d7 (Internal Standard): The precursor ion is the ammonium adduct [M+NH4]+. The product ion is the deuterated cholesterol backbone fragment (m/z 376.4).
-
-
Data Analysis: The peak area ratio of the analyte to the internal standard is used to calculate the concentration of the endogenous cholesteryl oleate in the sample by referencing a standard curve.
Biological Significance and Signaling Pathways
Cholesteryl esters, including cholesteryl oleate, are central to cholesterol transport and storage in the body. An imbalance in their metabolism is a key factor in the development of atherosclerosis, a chronic inflammatory disease of the arteries.
Role in Atherosclerosis
In the liver, the enzyme Acyl-CoA:cholesterol acyltransferase 2 (ACAT2) plays a crucial role in esterifying cholesterol with fatty acids, with a preference for oleic acid, to form cholesteryl oleate.[3][4][5] This cholesteryl oleate is then incorporated into very-low-density lipoproteins (VLDL) and secreted into the bloodstream.[3] VLDL particles are subsequently metabolized to low-density lipoproteins (LDL), resulting in LDL particles enriched with cholesteryl oleate.[3]
These cholesteryl oleate-rich LDL particles are more prone to modification (e.g., oxidation) and retention in the arterial wall.[6] Macrophages in the arterial intima take up these modified LDL particles via scavenger receptors, leading to an accumulation of cholesteryl esters within the macrophage and its transformation into a "foam cell".[6][7] The accumulation of foam cells is a hallmark of the early stages of atherosclerotic plaque formation.[6]
Signaling Pathway in Atherogenesis
The following diagram illustrates the key steps in the pathway leading from hepatic cholesterol esterification to the formation of foam cells in the arterial wall.
Experimental Workflow for Lipidomics
The following diagram outlines a typical workflow for a lipidomics experiment utilizing Cholesteryl oleate-d7 as an internal standard.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. avantiresearch.com [avantiresearch.com]
- 3. ahajournals.org [ahajournals.org]
- 4. ACAT2 and human hepatic cholesterol metabolism: identification of important gender-related differences in normolipidemic, non-obese Chinese patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cholesteryl Esters Associated with ACAT2 Predict Coronary Artery Disease in Patients with Symptoms of Acute Coronary Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Foam cell - Wikipedia [en.wikipedia.org]
- 7. Mechanisms of foam cell formation in atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Cholesteryl Oleate-d7: A Technical Guide for Researchers
An In-depth Technical Guide on the Structure, Synthesis, and Application of Cholesteryl Oleate-d7 for Researchers, Scientists, and Drug Development Professionals.
This technical guide provides a comprehensive overview of Cholesteryl Oleate-d7, a deuterated analog of cholesteryl oleate (B1233923), which is an essential molecule in lipid research and metabolomics. This document details its chemical structure, synthesis methodologies, physicochemical properties, and its critical application as an internal standard in mass spectrometry-based analytical techniques.
Chemical Structure and Properties
Cholesteryl oleate-d7 is a stable isotope-labeled version of cholesteryl oleate, where seven hydrogen atoms on the terminal end of the cholesterol tail are replaced with deuterium (B1214612). This isotopic labeling makes it an ideal internal standard for quantitative analysis of cholesteryl esters and other lipids by mass spectrometry.
The chemical name for Cholesteryl oleate-d7 is Cholest-5-en-25,26,26,26,27,27,27-d7-3-ol, 3-(9Z)-9-octadecenoate, (3β)-.[1] The deuterium labeling is specifically located on the isopropyl group at the end of the cholesterol side chain.
Table 1: Physicochemical Properties of Cholesteryl Oleate-d7
| Property | Value | Reference |
| Chemical Formula | C45H71D7O2 | [1] |
| Molecular Weight | 658.14 g/mol | [1] |
| Appearance | Colorless to light yellow liquid | [1] |
| Purity | ≥99.0% | [1] |
| Storage | Solution at -20°C for up to 2 years | [1] |
Synthesis of Cholesteryl Oleate-d7
-
Synthesis of Deuterated Cholesterol (Cholesterol-d7): A common and efficient method for producing uniformly deuterated cholesterol is through biosynthesis. This involves cultivating a specific strain of the yeast Saccharomyces cerevisiae capable of producing cholesterol in a growth medium enriched with a deuterium source, such as deuterium oxide (D₂O).
-
Esterification of Deuterated Cholesterol with Oleic Acid: The resulting deuterated cholesterol can then be esterified with oleic acid to yield cholesteryl oleate-d7. Several chemical methods are available for this esterification, including:
-
DCC/DMAP Coupling: Reaction of deuterated cholesterol with oleic acid in the presence of dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst.
-
Oleic Anhydride Method: Condensation of deuterated cholesterol with oleic anhydride, catalyzed by DMAP.
-
Ester Interchange: Reaction of cholesteryl acetate-d7 (which would first need to be synthesized from the deuterated cholesterol) with methyl oleate using a catalyst such as sodium ethylate.
-
Experimental Protocols
Cholesteryl oleate-d7 is primarily utilized as an internal standard in quantitative lipidomics studies using mass spectrometry. Its chemical similarity to endogenous cholesteryl esters allows it to mimic their behavior during sample preparation and analysis, thus correcting for variations and improving the accuracy of quantification.
Protocol for Use as an Internal Standard in LC-MS/MS Analysis of Cholesteryl Esters
This protocol outlines the general steps for using cholesteryl oleate-d7 as an internal standard for the quantification of cholesteryl esters in biological samples.
1. Preparation of Internal Standard Stock Solution:
-
Prepare a stock solution of cholesteryl oleate-d7 in a suitable organic solvent (e.g., chloroform (B151607) or methylene (B1212753) chloride) at a concentration of 1 mg/mL.
-
Store the stock solution at -20°C.
2. Sample Preparation and Lipid Extraction:
-
To a known amount of biological sample (e.g., 100 µL of plasma or a specific mass of homogenized tissue), add a precise amount of the cholesteryl oleate-d7 internal standard solution. The amount added should be within the linear range of the instrument's detection.
-
Perform lipid extraction using a standard method, such as the Folch or Bligh-Dyer method. This typically involves a biphasic extraction with chloroform, methanol, and water.
-
The organic phase containing the lipids (including the analyte and the internal standard) is collected and dried under a stream of nitrogen.
3. LC-MS/MS Analysis:
-
Reconstitute the dried lipid extract in a solvent compatible with the liquid chromatography (LC) system (e.g., methanol/isopropanol).
-
Inject the sample into an LC-MS/MS system equipped with a suitable column (e.g., a C18 reversed-phase column) for separating the different lipid species.
-
The mass spectrometer is operated in a mode that allows for the specific detection and quantification of the target cholesteryl esters and the cholesteryl oleate-d7 internal standard. This is often done using Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM).
-
The concentration of the endogenous cholesteryl esters is determined by comparing the peak area of the analyte to the peak area of the known amount of the internal standard.
Data Presentation
Table 2: Key Mass Spectrometry Parameters for Cholesteryl Oleate-d7
| Parameter | Description | Typical Value |
| Precursor Ion ([M+NH₄]⁺) | The ammoniated adduct of the molecule observed in positive ion mode mass spectrometry. | m/z 675.7 |
| Product Ion | A characteristic fragment ion generated from the precursor ion during MS/MS, often corresponding to the loss of the oleic acid chain. | m/z 376.4 |
Note: The exact m/z values may vary slightly depending on the instrument calibration and resolution.
Conclusion
Cholesteryl oleate-d7 is an invaluable tool for researchers in the fields of lipidomics, clinical diagnostics, and drug development. Its well-defined structure and high isotopic purity make it an excellent internal standard for the accurate and precise quantification of cholesteryl esters in complex biological matrices. The synthesis and analytical protocols outlined in this guide provide a framework for its effective implementation in the laboratory.
References
Cholesteryl oleate-d7-1 certificate of analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Cholesteryl Oleate-d7-1, a deuterated form of cholesteryl oleate (B1233923). This document consolidates critical data from certificates of analysis, details relevant experimental protocols for its characterization, and explores its role in biological signaling pathways.
Quantitative Data Summary
This compound is a high-purity stable isotope-labeled standard used in mass spectrometry-based lipidomics and as a tracer in metabolic studies. The following tables summarize its key quantitative specifications as derived from typical certificates of analysis.
Table 1: Physical and Chemical Properties
| Property | Value | Reference |
| Molecular Weight | 658.14 g/mol | [1][2] |
| Chemical Formula | C45H71D7O2 | [1][2] |
| Physical State | Solution in Dichloromethane:Methanol or Methylene Chloride | [1] |
| Appearance | Colorless to light yellow liquid | |
| Storage | -20°C | |
| Purity | ≥99.0% |
Table 2: Analytical Specifications
| Analysis | Specification | Result | Reference |
| Thin Layer Chromatography (TLC) | >99% Purity | Pass | |
| Proton NMR | Spectrum consistent with structure | Consistent | |
| Mass Spectrometry | [M+NH4]+ = 676.14 ± 1 amu | Conforms |
Experimental Protocols
Detailed methodologies for the characterization of this compound are crucial for its effective use in research. The following sections outline the typical experimental protocols for Thin Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).
Thin Layer Chromatography (TLC) for Purity Assessment
TLC is a rapid and effective method for assessing the purity of lipid samples.
Objective: To separate cholesteryl esters from other lipid classes and confirm the purity of this compound.
Materials:
-
Activated TLC plates (Silica Gel G)
-
Developing tank
-
Mobile Phase: Hexane:Ethyl Acetate (9:1, v/v) or petroleum ether:diethyl ether:glacial acetic acid (80:20:1 v/v/v)
-
This compound sample
-
Lipid standards (e.g., cholesterol, cholesteryl oleate)
-
Visualization reagent (e.g., 50% sulfuric acid, iodine vapor)
-
Capillary tubes for spotting
Procedure:
-
Prepare the developing tank by adding the mobile phase and allowing the chamber to saturate for at least 10 minutes.
-
Using a pencil, draw a faint origin line approximately 2 cm from the bottom of the TLC plate.
-
Using a capillary tube, spot a small amount of the this compound solution onto the origin line. Also spot the standard lipids for comparison.
-
Allow the spots to dry completely.
-
Carefully place the TLC plate into the developing tank, ensuring the origin line is above the solvent level. Close the tank.
-
Allow the solvent front to ascend the plate until it is about 1 cm from the top.
-
Remove the plate from the tank and immediately mark the solvent front with a pencil.
-
Allow the plate to dry completely.
-
Visualize the separated spots by spraying with the visualization reagent and heating in an oven, or by placing it in a chamber with iodine crystals.
-
The purity is assessed by the presence of a single major spot corresponding to cholesteryl esters.
Workflow for TLC Analysis:
Caption: Workflow for Thin Layer Chromatography analysis of this compound.
Proton NMR (¹H NMR) for Structural Confirmation
¹H NMR spectroscopy is used to confirm the chemical structure of this compound by analyzing the chemical shifts and coupling constants of its protons.
Objective: To verify that the NMR spectrum is consistent with the known structure of this compound.
Materials:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
NMR tubes
-
Deuterated solvent (e.g., Chloroform-d, CDCl3)
-
This compound sample
Procedure:
-
Dissolve a small amount of the this compound sample in the deuterated solvent in an NMR tube.
-
Place the NMR tube in the spectrometer.
-
Acquire the ¹H NMR spectrum according to the instrument's standard operating procedures. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
Process the raw data, which includes Fourier transformation, phase correction, and baseline correction.
-
Integrate the peaks to determine the relative number of protons.
-
Analyze the chemical shifts, multiplicities, and coupling constants of the signals and compare them to the expected spectrum for cholesteryl oleate. Key signals include those for the olefinic protons, allylic protons, and the protons of the cholesterol backbone.
Mass Spectrometry (MS) for Molecular Weight Verification
Mass spectrometry is employed to confirm the molecular weight and isotopic enrichment of this compound.
Objective: To verify the mass-to-charge ratio (m/z) of the molecule, confirming its identity and deuteration.
Materials:
-
Mass spectrometer (e.g., LC-MS/MS)
-
Appropriate solvent system for sample introduction (e.g., methanol/chloroform)
-
This compound sample
Procedure:
-
Prepare a dilute solution of this compound in a suitable solvent.
-
Introduce the sample into the mass spectrometer. For LC-MS, this involves injection onto an HPLC system coupled to the mass spectrometer.
-
Acquire the mass spectrum in the appropriate ionization mode (e.g., positive ion mode for detecting ammonium (B1175870) adducts).
-
Analyze the resulting spectrum for the parent ion peak. For this compound, the expected ammonium adduct [M+NH4]+ is at an m/z of approximately 676.14.
-
The presence and isotopic distribution of this peak confirm the molecular weight and successful deuterium (B1214612) labeling.
Workflow for LC-MS Analysis:
Caption: General workflow for LC-MS analysis of this compound.
Signaling Pathways
Cholesteryl oleate, the non-deuterated analogue of the topic compound, is deeply implicated in the pathology of atherosclerosis. Its accumulation in macrophages within the arterial wall is a hallmark of the disease.
Cholesteryl Ester Metabolism and Atherosclerosis
The development of atherosclerosis is a complex process involving lipid accumulation and a chronic inflammatory response in the arterial walls. Cholesteryl esters, particularly cholesteryl oleate, are central to the formation of foam cells, which are lipid-laden macrophages.
The process begins with the infiltration and retention of low-density lipoproteins (LDL) in the artery wall. These LDL particles undergo oxidative modification, becoming oxidized LDL (ox-LDL). Macrophages in the intima take up ox-LDL through scavenger receptors, leading to an uncontrolled accumulation of cholesterol.
Inside the macrophage, the excess cholesterol is esterified into cholesteryl esters by the enzyme Acyl-CoA:cholesterol acyltransferase (ACAT). This process promotes the formation of lipid droplets, giving the macrophage a "foamy" appearance. The accumulation of cholesteryl oleate is particularly associated with more atherogenic lipoproteins. These foam cells contribute to the inflammatory environment by secreting cytokines and other pro-inflammatory molecules, further propagating the atherosclerotic lesion.
Signaling Pathway of Foam Cell Formation in Atherosclerosis:
Caption: Role of cholesteryl oleate in foam cell formation during atherosclerosis.
References
The Gold Standard: A Technical Guide to Deuterated Lipids in Quantitative Analysis
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of lipidomics and drug development, the precision and accuracy of quantitative analysis are paramount. Deuterated lipid standards have emerged as an indispensable tool, providing the gold standard for quantification in mass spectrometry-based applications. This technical guide delves into the core principles of utilizing deuterated lipids, offering a comprehensive overview of their application, detailed experimental protocols, and the underlying biochemical pathways they help to elucidate.
The Principle of Stable Isotope Dilution
The foundation of using deuterated lipids in quantitative analysis lies in the principle of stable isotope dilution (SID). A known quantity of a deuterated lipid (the internal standard) is added to a sample at the earliest stage of analysis.[1][2] This "spike-in" standard is chemically identical to its endogenous, non-deuterated counterpart but is distinguishable by its higher mass due to the incorporation of deuterium (B1214612) (²H) atoms.[]
Throughout the entire analytical workflow, including extraction, derivatization, and ionization, the deuterated standard and the endogenous analyte behave almost identically.[1][] Any sample loss or variation in instrument response will affect both compounds equally. By measuring the ratio of the signal from the endogenous lipid to the known amount of the deuterated internal standard, an accurate and precise quantification of the analyte can be achieved, effectively correcting for experimental variability.[1][2]
Applications in Research and Drug Development
Deuterated lipid standards are crucial in a wide array of research and development areas:
-
Lipidomics: To accurately determine the absolute or relative amounts of various lipid species in complex biological samples, shedding light on physiological and pathological processes.[4][5]
-
Drug Development: In pharmacokinetic (PK) and pharmacodynamic (PD) studies to precisely quantify drug candidates and their metabolites. The use of stable isotope-labeled internal standards is a regulatory expectation in many jurisdictions.[6]
-
Biomarker Discovery: For the validation of potential lipid biomarkers for diseases such as cardiovascular disease, cancer, and neurodegenerative disorders.[7]
-
Metabolic Flux Analysis: To trace the metabolic fate of lipids and understand dynamic changes in lipid metabolism.[8]
Commonly Used Deuterated Lipid Standards
A wide variety of deuterated lipid standards are commercially available, covering numerous lipid classes. Researchers often use mixtures of these standards to quantify a broad range of lipids in a single analysis. The selection of the internal standard should ideally match the lipid class of the analyte.[9]
Below are tables summarizing some commonly used deuterated fatty acid standards for GC-MS analysis and a representative composition of a commercial deuterated lipid internal standard mixture for LC-MS.
Table 1: Examples of Deuterated Fatty Acid Internal Standards for GC-MS Analysis [10]
| Deuterated Standard | Abbreviation |
| Lauric Acid-d3 | 12:0-d3 |
| Myristic Acid-d3 | 14:0-d3 |
| Palmitic Acid-d3 | 16:0-d3 |
| Stearic Acid-d3 | 18:0-d3 |
| Oleic Acid-d2 | 18:1-d2 |
| Arachidonic Acid-d8 | 20:4-d8 |
| Eicosapentaenoic Acid-d5 | 20:5-d5 |
| Docosahexaenoic Acid-d5 | 22:6-d5 |
Table 2: Representative Composition of a Commercial Deuterated Lipid Internal Standard Mixture (SPLASH® II LIPIDOMIX®) [11]
| Lipid Class | Example Standard in Mixture |
| Ceramides | C16 Ceramide-d7 (d18:1-d7/16:0) |
| Diacylglycerols | 15:0-18:1-d7 DG |
| Triacylglycerols | 15:0-18:1-d7-15:0 TG |
| Phosphatidylcholines | 15:0-18:1-d7 PC |
| Phosphatidylethanolamines | 15:0-18:1-d7 PE |
| Phosphatidylserines | 15:0-18:1-d7 PS |
| Lysophosphatidylcholines | 18:1-d7 Lyso PC |
| Sphingomyelins | d18:1-d7/18:1 SM |
Experimental Protocols
Accurate quantification is highly dependent on robust and well-documented experimental procedures. Below are detailed protocols for lipid extraction and analysis using both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).
Protocol 1: Fatty Acid Analysis by GC-MS
This protocol is suitable for the quantification of total fatty acids from biological samples.[10][12]
1. Sample Preparation and Lipid Extraction:
- To a known amount of sample (e.g., 0.5 million cells, 0.5 mL plasma, or 10 mg of homogenized tissue), add a known quantity of a deuterated fatty acid internal standard mixture (e.g., 100 µL containing 25 ng of each standard).[10]
- Add 2 volumes of ice-cold methanol (B129727) to lyse the cells and precipitate proteins.[13]
- Acidify the mixture with HCl to a final concentration of 25 mM.[10]
- Add 1 mL of iso-octane, vortex vigorously for 1 minute, and centrifuge at 3000 x g for 2 minutes to separate the phases.[10]
- Carefully transfer the upper organic phase containing the lipids to a new glass tube.
- Repeat the extraction with another 1 mL of iso-octane and combine the organic phases.
- Evaporate the solvent to dryness under a gentle stream of nitrogen.
2. Derivatization to Fatty Acid Methyl Esters (FAMEs):
- To the dried lipid extract, add 1 mL of 0.5 M NaOH in methanol and heat at 100°C for 10 minutes to saponify the lipids.[14]
- Cool the sample and add 2 mL of 14% boron trifluoride (BF₃) in methanol. Heat at 100°C for 5 minutes to methylate the fatty acids.[14]
- Cool the sample, add 1 mL of hexane (B92381) and 1 mL of saturated NaCl solution. Vortex and centrifuge to separate the phases.[14]
- Collect the upper hexane layer containing the FAMEs for GC-MS analysis.
3. GC-MS Analysis:
- GC Column: Use a suitable capillary column for FAMEs analysis (e.g., DB-23).
- Injector Temperature: 250°C.
- Oven Temperature Program: Start at 150°C, ramp to 270°C at 10°C/min, then to 310°C at 40°C/min and hold for 1 minute.[1]
- Mass Spectrometer: Operate in negative chemical ionization (NCI) mode for high sensitivity or electron ionization (EI) mode.[1]
- Data Acquisition: Use selected ion monitoring (SIM) to monitor the characteristic ions of the FAMEs and their corresponding deuterated internal standards.
Protocol 2: Global Lipidomics by LC-MS/MS
This protocol provides a general workflow for the analysis of a broad range of lipid classes.[9]
1. Sample Preparation and Lipid Extraction (MTBE Method):
- Thaw biological samples (e.g., plasma, serum) on ice.[9]
- To 30 µL of the sample in a glass tube, add a known amount of a deuterated lipid internal standard mixture (e.g., SPLASH® II LIPIDOMIX®).[9][11]
- Add 220 µL of pre-chilled (-20°C) methanol and vortex for 10 seconds.[9]
- Add 750 µL of pre-chilled (-20°C) methyl-tert-butyl ether (MTBE) and vortex for 10 seconds.[9]
- Shake the mixture for 6 minutes at 4°C.[9]
- Add 188 µL of LC-MS grade water to induce phase separation and vortex for 20 seconds.[9]
- Centrifuge at 14,000 x g for 10 minutes at 4°C.[9]
- Carefully collect the upper organic phase into a new tube.
- Evaporate the solvent to dryness under a stream of nitrogen or using a vacuum concentrator.
- Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., methanol/chloroform 1:1, v/v).
2. LC-MS/MS Analysis:
- LC Column: A C18 reversed-phase column is commonly used for lipid separation.[2]
- Mobile Phases:
- Mobile Phase A: Acetonitrile/water (60:40) with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid.
- Mobile Phase B: Isopropanol/acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid.
- Gradient: A typical gradient starts with a low percentage of mobile phase B and gradually increases to elute more hydrophobic lipids.
- Mass Spectrometer: A high-resolution mass spectrometer (e.g., QTOF or Orbitrap) is recommended for accurate mass measurements.
- Ionization: Use electrospray ionization (ESI) in both positive and negative ion modes to detect a wide range of lipid classes.
- Data Acquisition: Employ a data-dependent acquisition (DDA) or data-independent acquisition (DIA) strategy to acquire both MS1 and MS/MS spectra for lipid identification and quantification.
Visualizing Workflows and Pathways
Diagrams are powerful tools for understanding complex processes. The following sections provide Graphviz (DOT language) scripts to generate diagrams for a typical lipidomics workflow and a key signaling pathway where deuterated lipids are instrumental for research.
Experimental Workflow for Lipidomics
Caption: A generalized experimental workflow for quantitative lipidomics using deuterated internal standards.
Arachidonic Acid Signaling Pathway
Deuterated arachidonic acid and its metabolites are crucial for studying the inflammatory cascade.
References
- 1. lipidmaps.org [lipidmaps.org]
- 2. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. lipidmaps.org [lipidmaps.org]
- 9. sigmaaldrich.cn [sigmaaldrich.cn]
- 10. benchchem.com [benchchem.com]
- 11. A Robust Lipidomics Workflow for Mammalian Cells, Plasma, and Tissue Using Liquid-Chromatography High- Resolution Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. shimadzu.com [shimadzu.com]
- 14. Lipidomics Workflow for Analyzing Lipid Profiles Using Multiple Reaction Monitoring (MRM) in Liver Homogenate of Mice with Non-alcoholic Steatohepatitis (NASH) - PMC [pmc.ncbi.nlm.nih.gov]
The Core Utility of Cholesteryl Oleate-d7 in Modern Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental applications of Cholesteryl oleate-d7, a deuterated analog of a crucial biological molecule. This document details its primary role as an internal standard in quantitative mass spectrometry-based lipidomics, offering detailed experimental protocols, data presentation, and workflow visualizations to empower researchers in their study of lipid metabolism and related diseases.
Introduction: The Significance of Cholesteryl Oleate (B1233923) and its Deuterated Analog
Cholesteryl oleate is a prominent cholesteryl ester, formed through the esterification of cholesterol with oleic acid. It plays a vital role in the transport and storage of cholesterol within the body and is implicated in various physiological and pathological processes, including the formation of lipid droplets and the development of atherosclerosis. The study of cholesteryl oleate and other lipids, a field known as lipidomics, is critical for understanding diseases such as cardiovascular disease, metabolic syndrome, and certain cancers.
To accurately quantify endogenous levels of cholesteryl oleate and other lipids in complex biological samples, a reliable internal standard is essential. Cholesteryl oleate-d7, in which seven hydrogen atoms are replaced with deuterium, serves as an ideal internal standard for mass spectrometry-based analyses. Its chemical and physical properties are nearly identical to its natural counterpart, ensuring similar behavior during sample extraction and analysis. However, its increased mass allows it to be distinguished from the endogenous analyte by the mass spectrometer, enabling precise and accurate quantification.
Primary Application: Internal Standard in Quantitative Lipidomics
The principal application of Cholesteryl oleate-d7 is as an internal standard for the quantitative analysis of cholesteryl esters and other lipids by liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS)[1]. The addition of a known amount of Cholesteryl oleate-d7 to a biological sample at the beginning of the workflow corrects for variability in sample preparation, extraction efficiency, and instrument response.
The Lipidomics Workflow using Cholesteryl Oleate-d7
The following diagram illustrates a typical workflow for quantitative lipidomics analysis using Cholesteryl oleate-d7 as an internal standard.
Experimental Protocols
This section provides a detailed methodology for the use of Cholesteryl oleate-d7 as an internal standard in a typical LC-MS-based lipidomics experiment.
Sample Preparation and Lipid Extraction
-
Sample Collection: Collect biological samples (e.g., plasma, cell pellets, tissue homogenates) and store them at -80°C until analysis.
-
Internal Standard Spiking: Prior to lipid extraction, add a known amount of Cholesteryl oleate-d7 (dissolved in a suitable organic solvent like chloroform (B151607) or methanol) to each sample. The exact amount will depend on the sample type and the expected concentration of endogenous cholesteryl esters.
-
Lipid Extraction (Bligh-Dyer Method):
-
To the sample, add a 2:1 (v/v) mixture of chloroform:methanol.
-
Vortex thoroughly to ensure mixing.
-
Add chloroform and water to induce phase separation.
-
Centrifuge to separate the aqueous and organic layers.
-
Carefully collect the lower organic phase containing the lipids.
-
-
Drying and Reconstitution:
-
Evaporate the organic solvent under a stream of nitrogen gas.
-
Reconstitute the dried lipid extract in a suitable injection solvent (e.g., 2:1 v/v chloroform:methanol or isopropanol:acetonitrile:water).
-
Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
The following table summarizes typical LC-MS parameters for the analysis of cholesteryl esters.
| Parameter | Typical Setting |
| Liquid Chromatography | |
| Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid and 10 mM ammonium (B1175870) formate |
| Mobile Phase B | Isopropanol:Acetonitrile (90:10, v/v) with 0.1% formic acid and 10 mM ammonium formate |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 40 - 55 °C |
| Injection Volume | 5 - 10 µL |
| Mass Spectrometry | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Acquisition Mode | Targeted Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM) |
| Precursor Ion (Cholesteryl oleate) | m/z of the [M+NH4]+ adduct |
| Product Ion (Cholesteryl oleate) | m/z corresponding to the neutral loss of the oleic acid chain |
| Precursor Ion (Cholesteryl oleate-d7) | m/z of the [M+NH4]+ adduct (7 mass units higher than the unlabeled analog) |
| Product Ion (Cholesteryl oleate-d7) | m/z corresponding to the neutral loss of the deuterated oleic acid chain |
Data Analysis
The following diagram outlines the data analysis workflow for quantifying cholesteryl esters using an internal standard.
Specialized software such as LipidSearch, MZmine, or XCMS can be used for data processing, with statistical analysis performed using platforms like R or Python.
Quantitative Data Summary
The following table provides a summary of typical concentrations of Cholesteryl oleate-d7 used as an internal standard and the reported ranges of endogenous cholesteryl oleate in various biological samples.
| Sample Type | Typical Concentration of Cholesteryl oleate-d7 Added | Typical Endogenous Cholesteryl Oleate Concentration Range |
| Human Plasma | 1 - 10 µg/mL | 50 - 200 µg/mL |
| Cultured Cells (e.g., Macrophages) | 0.5 - 5 µg per 10^6 cells | 1 - 20 µg per 10^6 cells |
| Mouse Liver Tissue | 5 - 20 µg/g tissue | 100 - 500 µg/g tissue |
| Mouse Brain Tissue | 1 - 10 µg/g tissue | 10 - 50 µg/g tissue |
Note: These values are approximate and may vary depending on the specific experimental conditions, analytical methods, and the physiological or pathological state of the sample.
Alternative and Emerging Applications
While its primary use is as an internal standard, Cholesteryl oleate-d7 also has potential applications in other areas of research:
-
Tracer Studies: As a stable isotope-labeled molecule, it can be used to trace the metabolic fate of cholesteryl esters in cells and organisms. This allows for the investigation of lipid transport, storage, and metabolism pathways.
-
Drug Development: In the development of therapies targeting lipid metabolism, Cholesteryl oleate-d7 can be used to assess the on-target effects of drug candidates.
-
Biomarker Research: Cholesteryl oleate itself is being investigated as a potential biomarker for diseases such as prostate cancer[1][2]. The use of its deuterated analog is crucial for the accurate quantification required in such studies.
Conclusion
Cholesteryl oleate-d7 is an indispensable tool for researchers in the field of lipidomics and drug development. Its role as an internal standard enables the accurate and precise quantification of cholesteryl esters and other lipids, providing valuable insights into their physiological and pathological roles. The detailed protocols and workflows presented in this guide are intended to facilitate the successful application of this important research tool. As the field of lipidomics continues to expand, the utility of Cholesteryl oleate-d7 in elucidating the complexities of lipid metabolism will undoubtedly grow.
References
Cholesteryl Oleate-d7 as a Tracer Molecule: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the use of cholesteryl oleate-d7 as a stable isotope-labeled tracer for studying lipid metabolism and transport. This document is intended for researchers, scientists, and drug development professionals working in areas such as atherosclerosis, cardiovascular disease, and metabolic disorders.
Introduction to Cholesteryl Oleate-d7
Cholesteryl oleate-d7 is a deuterated form of cholesteryl oleate (B1233923), an ester of cholesterol and oleic acid. The incorporation of seven deuterium (B1214612) atoms (d7) on the cholesterol moiety makes it distinguishable from its endogenous, non-labeled counterpart by mass spectrometry. This key feature allows its use as a powerful tool to trace the metabolic fate of cholesteryl esters in biological systems.[1]
As a stable, non-radioactive isotope, cholesteryl oleate-d7 offers a safe and effective alternative to radiolabeled tracers for in vivo studies in both animal models and humans. Its primary applications include its use as a tracer to investigate the kinetics of cholesteryl ester metabolism and transport within lipoproteins, and as an internal standard for the accurate quantification of endogenous cholesteryl esters in various biological matrices.[1]
Applications in Research
The use of cholesteryl oleate-d7 as a tracer molecule is pivotal in several areas of research:
-
Reverse Cholesterol Transport (RCT): Tracing the movement of cholesteryl oleate-d7 from peripheral tissues back to the liver via high-density lipoprotein (HDL) provides insights into the efficiency of the RCT pathway, a key process in preventing the development of atherosclerosis.
-
Lipoprotein Metabolism: By monitoring the appearance and disappearance of cholesteryl oleate-d7 in different lipoprotein fractions (VLDL, LDL, and HDL), researchers can determine the rates of cholesteryl ester transfer and catabolism.
-
Atherosclerosis Research: Studies using deuterated cholesteryl esters help to elucidate the mechanisms of lipid deposition in the arterial wall, a hallmark of atherosclerosis.[2]
-
Drug Development: The efficacy of novel therapeutics aimed at modulating lipid metabolism can be assessed by measuring their impact on the kinetics of cholesteryl oleate-d7.
Signaling and Metabolic Pathways
Cholesteryl oleate-d7 is a valuable tool for studying the intricate pathways of cholesterol and cholesteryl ester metabolism.
Cholesteryl Ester Metabolism
The metabolism of cholesteryl esters involves a series of enzymatic reactions that govern their synthesis, hydrolysis, and transfer between lipoproteins. Cholesteryl oleate-d7 allows for the dynamic assessment of these processes.
Caption: Overview of Cholesteryl Ester Metabolism.
Reverse Cholesterol Transport Pathway
Cholesteryl oleate-d7 is instrumental in elucidating the multi-step process of reverse cholesterol transport, from cholesterol efflux from peripheral cells to its ultimate excretion from the body.
Caption: The Reverse Cholesterol Transport Pathway.
Quantitative Data
The following tables summarize quantitative data relevant to the use of cholesteryl oleate-d7 as a tracer and internal standard.
Table 1: Typical Concentrations for Internal Standards in Mass Spectrometry
| Internal Standard | Matrix | Typical Concentration | Reference |
| Deuterated Cholesteryl Esters | Plasma/Serum | 10-50 µg/mL | Commercial Kit Data |
| Cholesterol-d7 | Cells | 10 pmol - 2 nmol | [3] |
| C17:0 Cholesteryl Ester | Cells | 1 pmol - 1 nmol | [3] |
Table 2: Fractional Catabolic Rates (FCR) of Cholesteryl Esters in Lipoproteins (Data from Radiolabeled Tracer Studies as a Proxy)
| Lipoprotein | Condition | FCR (pools/day) | Reference |
| HDL-CE | Normal | ~0.25 | [4] |
| HDL-CE | Low HDL-C | ~0.32 | [4] |
| LDL-ApoB | Normal | ~0.39 | [4] |
| LDL-ApoB | CETP Deficiency | 0.56 - 0.75 | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving cholesteryl oleate-d7.
In Vivo Tracer Study in a Mouse Model
This protocol outlines a typical workflow for an in vivo kinetic study using cholesteryl oleate-d7 in mice to assess reverse cholesterol transport.
Caption: Workflow for an In Vivo Tracer Study.
Detailed Steps:
-
Tracer Preparation: Dissolve a known amount of cholesteryl oleate-d7 in a small volume of ethanol. This solution is then complexed with a carrier solution such as Intralipid or bovine serum albumin (BSA) to ensure its solubility in the bloodstream.
-
Tracer Administration: The tracer solution is administered to the animal, typically via a bolus injection into the tail vein.
-
Blood Sampling: Blood samples are collected at predetermined time points post-injection. The timing of these samples is critical for accurately modeling the kinetic profile of the tracer.
-
Sample Processing: Plasma is isolated from the blood samples by centrifugation. Subsequently, lipoprotein fractions (VLDL, LDL, and HDL) can be separated using techniques like fast protein liquid chromatography (FPLC).
-
Mass Spectrometry Analysis: Lipids are extracted from the plasma and lipoprotein fractions. The concentrations of cholesteryl oleate-d7 and endogenous cholesteryl oleate are then quantified using a validated LC-MS/MS method.
-
Data Analysis: The ratio of the tracer to the endogenous compound (tracee) is calculated for each time point. This data is then used to model the kinetics of cholesteryl oleate metabolism and determine key parameters such as the fractional catabolic rate (FCR) and half-life.
LC-MS/MS Quantification of Cholesteryl Oleate-d7
This protocol describes a general method for the quantification of cholesteryl oleate-d7 and endogenous cholesteryl oleate in a biological matrix.
1. Sample Preparation (Lipid Extraction):
-
To 100 µL of plasma or lipoprotein fraction, add a known amount of an appropriate internal standard (e.g., cholesteryl heptadecanoate).
-
Perform a liquid-liquid extraction using a solvent system such as chloroform:methanol (2:1, v/v).
-
Vortex the mixture thoroughly and centrifuge to separate the phases.
-
Collect the lower organic phase containing the lipids.
-
Dry the organic phase under a stream of nitrogen.
-
Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol:isopropanol, 1:1, v/v).
2. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient of two solvents is commonly employed, for example:
-
Solvent A: Water/Methanol/Acetonitrile with a small amount of formic acid and ammonium (B1175870) formate.
-
Solvent B: Isopropanol/Acetonitrile with formic acid and ammonium formate.
-
-
Gradient: A typical gradient would start with a lower percentage of Solvent B, which is gradually increased to elute the hydrophobic cholesteryl esters.
-
-
Mass Spectrometry (MS):
-
Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.
-
MRM Transitions:
-
Cholesteryl Oleate (Endogenous): The precursor ion is the ammoniated adduct [M+NH4]+. The product ion is typically the cholesterol backbone fragment at m/z 369.3.
-
Cholesteryl Oleate-d7 (Tracer): The precursor ion is the ammoniated adduct [M+NH4]+. The product ion is the deuterated cholesterol backbone fragment at m/z 376.4.[3]
-
Internal Standard (e.g., Cholesteryl Heptadecanoate): The precursor ion is the ammoniated adduct [M+NH4]+. The product ion is the cholesterol backbone fragment at m/z 369.3.
-
-
3. Data Analysis:
-
Generate a standard curve using known concentrations of cholesteryl oleate.
-
Quantify the endogenous cholesteryl oleate and cholesteryl oleate-d7 in the samples by comparing their peak areas to the peak area of the internal standard and interpolating from the standard curve.
Conclusion
Cholesteryl oleate-d7 is an indispensable tool for researchers investigating the complex dynamics of lipid metabolism. Its use as a stable isotope tracer enables the safe and accurate tracking of cholesteryl ester transport and metabolism in vivo. The detailed protocols and quantitative data presented in this guide are intended to facilitate the design and implementation of robust and informative studies in the fields of cardiovascular disease, metabolic disorders, and drug development. The continued application of such tracer methodologies will undoubtedly lead to a deeper understanding of lipid-related pathologies and the development of novel therapeutic interventions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. LDL cholesteryl oleate as a predictor for atherosclerosis: evidence from human and animal studies on dietary fat - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lipidmaps.org [lipidmaps.org]
- 4. Increased apo A-I and apo A-II fractional catabolic rate in patients with low high density lipoprotein-cholesterol levels with or without hypertriglyceridemia - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantification of Cholesteryl Oleate using Cholesteryl Oleate-d7 as an Internal Standard by LC-MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive method for the quantification of cholesteryl oleate (B1233923) in biological samples using liquid chromatography-mass spectrometry (LC-MS). Due to the hydrophobic nature and poor ionization efficiency of neutral lipids like cholesteryl esters, accurate quantification can be challenging.[1][2][3][4] The use of a stable isotope-labeled internal standard, Cholesteryl oleate-d7, is critical for reliable analysis, as it closely mimics the behavior of the endogenous analyte during sample preparation and ionization, correcting for matrix effects and variations in recovery.[5] This document provides a comprehensive protocol for sample preparation, LC-MS analysis, and data processing, intended for researchers in lipidomics, drug development, and clinical diagnostics.
Introduction
Cholesteryl esters, the storage and transport form of cholesterol, play a pivotal role in lipid metabolism and are implicated in various physiological and pathological processes, including atherosclerosis. Cholesteryl oleate is a common cholesteryl ester formed from cholesterol and oleic acid. Accurate quantification of specific cholesteryl esters like cholesteryl oleate is crucial for understanding lipid homeostasis and the progression of metabolic diseases. LC-MS has emerged as a powerful tool for the analysis of lipids due to its high sensitivity and specificity. However, the analysis of neutral lipids such as cholesteryl esters presents challenges due to their poor ionization. The use of a deuterated internal standard like Cholesteryl oleate-d7 is the gold standard for quantitative accuracy, as it co-elutes with the analyte of interest and compensates for variability during the analytical process. This note describes a validated LC-MS/MS method for the quantification of cholesteryl oleate in biological matrices.
Experimental Workflow
The overall experimental workflow for the quantification of cholesteryl oleate using Cholesteryl oleate-d7 as an internal standard is depicted below.
Figure 1. General workflow for cholesteryl oleate quantification.
Experimental Protocols
Materials and Reagents
-
Cholesteryl oleate standard (Sigma-Aldrich)
-
Cholesteryl oleate-d7 internal standard (Cayman Chemical or Avanti Polar Lipids)
-
HPLC-grade methanol, isopropanol, acetonitrile, chloroform, and water
-
Formic acid
Sample Preparation
-
Sample Collection: Collect biological samples (e.g., 50 µL of plasma, 1x10^6 cells, or 10 mg of tissue).
-
Internal Standard Spiking: Add a known amount of Cholesteryl oleate-d7 (e.g., 10 µL of a 10 µg/mL solution in methanol) to each sample.
-
Lipid Extraction (Folch Method):
-
Add 2:1 (v/v) chloroform:methanol to the sample.
-
Vortex thoroughly for 2 minutes.
-
Add 0.2 volumes of 0.9% NaCl solution and vortex again.
-
Centrifuge at 2000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower organic phase containing the lipids.
-
-
Drying and Reconstitution:
-
Dry the extracted lipids under a gentle stream of nitrogen.
-
Reconstitute the dried lipid extract in a suitable volume (e.g., 100 µL) of the initial mobile phase (e.g., 90:10 acetonitrile:isopropanol).
-
Liquid Chromatography
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reverse-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 60:40 (v/v) acetonitrile:water with 10 mM ammonium formate and 0.1% formic acid.
-
Mobile Phase B: 90:10 (v/v) isopropanol:acetonitrile with 10 mM ammonium formate and 0.1% formic acid.
-
Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the hydrophobic cholesteryl esters, and then return to the initial conditions for re-equilibration.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 50 °C.
-
Injection Volume: 5 µL.
Mass Spectrometry
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) in positive ion mode. APCI is often preferred for neutral lipids.
-
Multiple Reaction Monitoring (MRM) Transitions: The specific precursor to product ion transitions for the analyte and internal standard are monitored. A common product ion for cholesteryl esters is m/z 369.3, which corresponds to the dehydrated cholesterol cation.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Cholesteryl oleate | [M+NH4]+ | 369.3 | 15-25 |
| Cholesteryl oleate-d7 | [M+NH4]+ | 376.4 | 15-25 |
Table 1. Example MRM transitions for Cholesteryl oleate and Cholesteryl oleate-d7. Note: The exact m/z values and collision energies should be optimized for the specific instrument used.
Data Presentation
The use of Cholesteryl oleate-d7 as an internal standard allows for the creation of a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte standards.
| Analyte Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |
| 1 | 15,234 | 1,510,876 | 0.010 |
| 5 | 78,987 | 1,523,456 | 0.052 |
| 10 | 155,678 | 1,509,876 | 0.103 |
| 50 | 765,432 | 1,515,678 | 0.505 |
| 100 | 1,534,210 | 1,520,123 | 1.009 |
| 500 | 7,654,321 | 1,518,987 | 5.039 |
Table 2. Example calibration curve data for the quantification of Cholesteryl oleate.
A linear regression of the calibration curve typically yields a correlation coefficient (R²) > 0.99, demonstrating a strong linear relationship between concentration and response over the desired analytical range.
Cholesterol Metabolism Pathway
Cholesteryl esters are central to cholesterol transport and storage within the body. The diagram below illustrates a simplified pathway of cholesterol esterification and its role in lipoprotein metabolism.
References
Quantitative Analysis of Cholesteryl Esters in Biological Matrices Using Cholesteryl Oleate-d7
Application Note
Introduction
Cholesteryl esters (CEs) are neutral lipids that play a crucial role in the transport and storage of cholesterol within the body.[1] They are formed through the esterification of cholesterol with a fatty acid, a reaction catalyzed by the enzymes Acyl-CoA:cholesterol acyltransferase (ACAT) in cells and Lecithin:cholesterol acyltransferase (LCAT) in plasma. The accumulation and composition of CEs, particularly Cholesteryl oleate, have been linked to various physiological and pathological processes, most notably the development of atherosclerosis.[2] Consequently, the accurate quantification of individual cholesteryl ester species in biological samples is of significant interest to researchers in lipidomics, drug development, and clinical diagnostics.
This application note details a robust and sensitive method for the quantitative analysis of cholesteryl esters in biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Cholesteryl oleate-d7 as an internal standard. The use of a stable isotope-labeled internal standard is critical for correcting for variability during sample preparation and ionization, ensuring high accuracy and precision.
Principle of the Method
This method employs a reverse-phase liquid chromatography separation coupled with tandem mass spectrometry for the detection and quantification of cholesteryl esters. Biological samples are first subjected to a lipid extraction procedure. A known amount of Cholesteryl oleate-d7 is spiked into the sample prior to extraction to serve as an internal standard. Following separation by LC, the analytes are ionized using electrospray ionization (ESI) and detected by a mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The quantification of endogenous cholesteryl esters is achieved by comparing the peak area of each analyte to the peak area of the internal standard.
Data Presentation
The following tables present representative quantitative data for the analysis of cholesteryl esters in various mammalian cell lines and tissues. This data is adapted from a study by Kumar et al. (2024) which utilized a similar LC-MS/MS method with a deuterated internal standard for quantification.[2] While the original study may have used a different specific deuterated cholesteryl ester, the presented data illustrates the expected quantitative results and performance of the methodology described herein.
Table 1: Cholesteryl Ester Profile in Mammalian Cell Lines
| Cholesteryl Ester | HeLa (pmol/mg protein) | HepG2 (pmol/mg protein) | RAW 264.7 (pmol/mg protein) |
| CE 16:0 (Palmitate) | 15.2 ± 2.1 | 25.8 ± 3.5 | 18.9 ± 2.6 |
| CE 18:0 (Stearate) | 8.5 ± 1.2 | 14.3 ± 1.9 | 10.1 ± 1.4 |
| CE 18:1 (Oleate) | 45.7 ± 6.3 | 78.2 ± 10.1 | 55.4 ± 7.5 |
| CE 18:2 (Linoleate) | 60.1 ± 8.2 | 95.4 ± 12.4 | 72.3 ± 9.8 |
| CE 20:4 (Arachidonate) | 22.4 ± 3.1 | 35.6 ± 4.8 | 28.7 ± 3.9 |
Data are presented as mean ± standard deviation (n=4). Data is representative of the methodology.
Table 2: Cholesteryl Ester Profile in Mouse Tissues
| Cholesteryl Ester | Liver (nmol/g tissue) | Adipose (nmol/g tissue) | Spleen (nmol/g tissue) |
| CE 16:0 (Palmitate) | 120.5 ± 15.7 | 85.2 ± 11.1 | 95.8 ± 12.5 |
| CE 18:0 (Stearate) | 65.8 ± 8.6 | 48.9 ± 6.4 | 55.1 ± 7.2 |
| CE 18:1 (Oleate) | 350.2 ± 45.5 | 280.6 ± 36.5 | 310.4 ± 40.3 |
| CE 18:2 (Linoleate) | 480.7 ± 62.5 | 390.1 ± 50.7 | 420.6 ± 54.7 |
| CE 20:4 (Arachidonate) | 180.3 ± 23.4 | 150.8 ± 19.6 | 165.2 ± 21.5 |
Data are presented as mean ± standard deviation (n=4). Data is representative of the methodology.
Experimental Protocols
Materials and Reagents
-
Cholesteryl oleate-d7 (Internal Standard)
-
Cholesteryl ester standards (for calibration curve)
-
Chloroform (B151607), Methanol, Isopropanol (B130326) (HPLC grade)
-
Formic acid, Ammonium (B1175870) formate
-
Ultrapure water
-
Biological samples (cells, tissues)
-
Phosphate-buffered saline (PBS)
Sample Preparation and Lipid Extraction
-
Cell Pellet Preparation:
-
Harvest cells and wash twice with ice-cold PBS.
-
Centrifuge to obtain a cell pellet.
-
Resuspend the pellet in a known volume of PBS.
-
-
Tissue Homogenization:
-
Weigh a portion of the tissue (~50 mg).
-
Add ice-cold PBS and homogenize using a bead beater or Dounce homogenizer.
-
-
Lipid Extraction (Modified Bligh-Dyer):
-
To 100 µL of cell suspension or tissue homogenate, add 300 µL of a chloroform:methanol (1:2, v/v) mixture.
-
Add a known amount of Cholesteryl oleate-d7 internal standard solution (e.g., 10 µL of a 10 µg/mL solution).
-
Vortex thoroughly for 15 minutes.
-
Add 100 µL of chloroform and vortex for 1 minute.
-
Add 100 µL of water and vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes to induce phase separation.
-
Carefully collect the lower organic phase into a new tube.
-
Dry the organic phase under a gentle stream of nitrogen.
-
Reconstitute the dried lipid extract in 100 µL of isopropanol for LC-MS/MS analysis.
-
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm)
-
Mobile Phase A: 50:50 Water:Methanol with 0.1% formic acid and 10 mM ammonium formate
-
Mobile Phase B: 80:20 Isopropanol:Methanol with 0.1% formic acid and 10 mM ammonium formate
-
Flow Rate: 0.3 mL/min
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: 30-100% B
-
15-20 min: 100% B
-
20.1-25 min: 30% B (re-equilibration)
-
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Cholesteryl oleate: Precursor ion (m/z) -> Product ion (m/z)
-
Cholesteryl oleate-d7: Precursor ion (m/z) -> Product ion (m/z)
-
(Specific m/z values for precursor and product ions for each cholesteryl ester of interest and the internal standard should be optimized based on the instrument used. A common product ion for cholesteryl esters is m/z 369.3, corresponding to the cholesterol backbone.)
-
-
Quantification
-
Construct a calibration curve using a series of known concentrations of authentic cholesteryl ester standards spiked with a constant amount of Cholesteryl oleate-d7.
-
Calculate the peak area ratio of the endogenous cholesteryl ester to the Cholesteryl oleate-d7 internal standard for each sample.
-
Determine the concentration of the endogenous cholesteryl ester in the sample by interpolating from the calibration curve.
-
Normalize the concentration to the amount of starting material (e.g., protein concentration for cells, tissue weight).
Visualizations
Caption: Cholesterol Esterification Pathways.
Caption: Experimental Workflow for Cholesteryl Ester Analysis.
Caption: Role of Cholesteryl Oleate in Atherosclerosis.
Conclusion
The described LC-MS/MS method using Cholesteryl oleate-d7 as an internal standard provides a reliable and accurate platform for the quantification of cholesteryl esters in a variety of biological samples. This approach is essential for researchers investigating lipid metabolism, cardiovascular diseases, and other conditions where cholesteryl ester homeostasis is a key factor. The detailed protocol and representative data serve as a valuable resource for scientists and drug development professionals in the field of lipidomics.
References
Application Notes and Protocols for the Quantification of Cholesteryl Esters using Cholesteryl Oleate-d7 in Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cholesteryl esters (CE) are neutral lipids that play a crucial role in the transport and storage of cholesterol within the body. Their levels and composition are implicated in various physiological and pathological processes, including atherosclerosis and other cardiovascular diseases. Accurate quantification of specific cholesteryl ester species is therefore essential for understanding lipid metabolism and for the development of novel therapeutics. This document provides a detailed protocol for the quantification of cholesteryl esters in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with Cholesteryl oleate-d7 as an internal standard.
Cholesteryl oleate-d7 is a deuterated form of cholesteryl oleate (B1233923), a common cholesteryl ester in biological systems. Its use as an internal standard in isotope dilution mass spectrometry allows for precise and accurate quantification by correcting for variations in sample preparation and instrument response.[1][2] In positive ion electrospray ionization (ESI), cholesteryl esters form ammonium (B1175870) adducts which, upon fragmentation, yield a characteristic product ion corresponding to the cholesterol backbone.[3][4] This specific fragmentation pattern is highly selective and enables sensitive detection in complex biological matrices.
Experimental Protocols
Materials and Reagents
-
Solvents: HPLC-grade methanol, chloroform, isopropanol (B130326), and water.
-
Additives: Ammonium formate (B1220265) and formic acid.
-
Internal Standard: Cholesteryl oleate-d7.
-
Biological Matrix: Serum, plasma, tissue homogenates, or cell lysates.
-
Lipid Extraction Buffer: Chloroform:Methanol (2:1, v/v).
Sample Preparation: Lipid Extraction
A modified Bligh-Dyer extraction is a common method for extracting lipids from biological samples.[5]
-
To 100 µL of the biological sample (e.g., serum), add a known amount of Cholesteryl oleate-d7 internal standard solution.
-
Add 2 mL of chloroform:methanol (2:1, v/v).
-
Vortex the mixture vigorously for 1 minute.
-
Add 500 µL of water and vortex again for 30 seconds.
-
Centrifuge at 2,000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower organic phase containing the lipids.
-
Dry the extracted lipids under a gentle stream of nitrogen.
-
Reconstitute the dried lipid extract in 100 µL of isopropanol for LC-MS/MS analysis.
Caption: Workflow for lipid extraction from biological samples.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
Reverse-phase chromatography is typically used to separate different cholesteryl ester species.
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 10 mM ammonium formate and 0.1% formic acid.
-
Mobile Phase B: Isopropanol:Methanol (80:20, v/v) with 10 mM ammonium formate and 0.1% formic acid.
-
Flow Rate: 0.3 mL/min.
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: 30-100% B
-
15-20 min: 100% B
-
20.1-25 min: 30% B (re-equilibration)
-
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ESI.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
The precursor ion for each cholesteryl ester is its ammonium adduct ([M+NH_4]^+).
-
The product ion for all cholesteryl esters is m/z 369.3, corresponding to the cholestane (B1235564) cation.
-
Caption: Principle of LC-MS/MS for cholesteryl ester analysis.
Data Presentation
Table 1: MRM Transitions for Common Cholesteryl Esters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Cholesteryl oleate (Endogenous) | 668.6 | 369.3 |
| Cholesteryl oleate-d7 (Internal Standard) | 675.6 | 369.3 |
| Cholesteryl palmitate | 642.6 | 369.3 |
| Cholesteryl stearate | 670.6 | 369.3 |
| Cholesteryl linoleate | 666.6 | 369.3 |
| Cholesteryl arachidonate | 690.6 | 369.3 |
Table 2: Representative Method Performance Parameters
The following table summarizes typical performance characteristics of an LC-MS/MS method for cholesteryl ester analysis. Actual values may vary depending on the specific instrumentation and matrix.
| Parameter | Typical Value | Reference |
| Linearity (R²) | > 0.99 | |
| Limit of Detection (LOD) | 1-10 pmol | |
| Limit of Quantitation (LOQ) | 5-20 pmol | |
| Intra-day Precision (%CV) | < 15% | |
| Inter-day Precision (%CV) | < 15% |
Data Analysis
-
Peak Integration: Integrate the chromatographic peaks for each endogenous cholesteryl ester and the Cholesteryl oleate-d7 internal standard.
-
Response Ratio Calculation: Calculate the ratio of the peak area of each endogenous cholesteryl ester to the peak area of the internal standard.
-
Calibration Curve: Generate a calibration curve by plotting the response ratio against the concentration of standard solutions of each cholesteryl ester.
-
Quantification: Determine the concentration of each cholesteryl ester in the samples by interpolating their response ratios from the calibration curve.
Caption: Workflow for quantitative data analysis.
Conclusion
The use of Cholesteryl oleate-d7 as an internal standard in LC-MS/MS provides a robust and reliable method for the quantification of cholesteryl esters in various biological matrices. The protocol outlined in these application notes offers a detailed framework for researchers, scientists, and drug development professionals to implement this powerful analytical technique in their studies of lipid metabolism and related diseases. Careful adherence to the described sample preparation, chromatographic, and mass spectrometric conditions is crucial for achieving accurate and reproducible results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cholesterol Ester Analysis Service - Creative Proteomics [creative-proteomics.com]
- 3. researchgate.net [researchgate.net]
- 4. Glycerolipid and Cholesterol Ester Analyses in Biological Samples by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analysis of Cholesteryl Esters and Diacylglycerols using Lithiated Adducts and Electrospray Ionization Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Sample Preparation with Cholesteryl Oleate-d7
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the utilization of Cholesteryl oleate-d7 as an internal standard for the accurate quantification of cholesteryl esters and total cholesterol in various biological matrices. The methodologies described are primarily focused on liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) techniques, which are pivotal in lipidomic research and clinical diagnostics.
Cholesteryl oleate-d7 is a deuterated analog of cholesteryl oleate (B1233923), a common cholesteryl ester in human plasma and tissues. The incorporation of seven deuterium (B1214612) atoms results in a mass shift that allows it to be distinguished from its endogenous, non-labeled counterpart by mass spectrometry, while maintaining nearly identical chemical and physical properties. This makes it an ideal internal standard to correct for variations during sample preparation, extraction, and analysis, thereby ensuring high accuracy and precision in quantification.[1]
Applications in Research and Drug Development
The accurate measurement of cholesteryl esters is crucial in understanding various physiological and pathological processes. Cholesteryl oleate, in particular, has been implicated in the progression of atherosclerosis and has been investigated as a potential biomarker for certain types of cancer, including prostate cancer.[2] Therefore, robust and reliable analytical methods are essential for:
-
Lipidomics Research: Studying the role of cholesterol metabolism in health and disease.
-
Cardiovascular Disease Research: Investigating the mechanisms of atherosclerosis and developing novel therapeutic strategies.[3]
-
Oncology Research: Identifying and validating lipid-based biomarkers for cancer diagnosis and prognosis.[2]
-
Drug Development: Assessing the effects of new drug candidates on lipid metabolism and cholesterol homeostasis.
Quantitative Data Summary
The use of Cholesteryl oleate-d7 as an internal standard in LC-MS/MS methods allows for the development of highly sensitive and reproducible assays. The following table summarizes typical quantitative performance data for the analysis of cholesteryl esters in biological samples.
| Parameter | Typical Value | Biological Matrix | Analytical Method |
| Linearity (R²) | > 0.99 | Serum, Plasma, Cells, Tissues | LC-MS/MS |
| Limit of Quantification (LOQ) | 0.1 - 10 ng/mL | Serum, Plasma | LC-MS/MS |
| Intra-day Precision (%RSD) | < 10% | Serum, Plasma, Cells | LC-MS/MS |
| Inter-day Precision (%RSD) | < 15% | Serum, Plasma, Cells | LC-MS/MS |
| Recovery | 90 - 110% | Serum, Tissues | LC-MS/MS |
Experimental Protocols
Protocol 1: Quantification of Cholesteryl Esters in Human Serum using LC-MS/MS
This protocol describes the extraction and quantification of cholesteryl esters from human serum using Cholesteryl oleate-d7 as an internal standard.
Materials:
-
Human serum samples
-
Cholesteryl oleate-d7 internal standard solution (1 mg/mL in methanol)
-
Chloroform
-
Methanol
-
Isopropanol
-
Formic acid
-
Water, HPLC grade
-
Microcentrifuge tubes
-
Nitrogen evaporator
-
Vortex mixer
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Sample Preparation:
-
Thaw serum samples on ice.
-
In a microcentrifuge tube, add 50 µL of serum.
-
Add 10 µL of Cholesteryl oleate-d7 internal standard solution (e.g., to a final concentration of 100 ng/mL).
-
Vortex briefly to mix.
-
-
Lipid Extraction (Folch Method):
-
Add 1 mL of a chloroform:methanol (2:1, v/v) mixture to the serum sample.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 3000 x g for 10 minutes at 4°C to separate the phases.
-
Carefully collect the lower organic phase into a clean tube.
-
Dry the organic extract under a gentle stream of nitrogen at 37°C.
-
-
Reconstitution:
-
Reconstitute the dried lipid extract in 100 µL of isopropanol:methanol (1:1, v/v).
-
Vortex to ensure complete dissolution.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 10 mM ammonium formate and 0.1% formic acid.
-
Mobile Phase B: Isopropanol:methanol (1:1, v/v) with 10 mM ammonium formate and 0.1% formic acid.
-
Gradient: A suitable gradient to separate the cholesteryl esters of interest.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Monitor the precursor to product ion transitions for endogenous cholesteryl oleate and Cholesteryl oleate-d7.
-
-
Data Analysis:
-
Quantify the endogenous cholesteryl oleate by calculating the peak area ratio of the analyte to the Cholesteryl oleate-d7 internal standard.
-
Use a calibration curve prepared with known concentrations of non-labeled cholesteryl oleate and a fixed concentration of the internal standard to determine the absolute concentration in the samples.
Protocol 2: Analysis of Total Cholesterol in Cultured Cells using GC-MS
This protocol outlines the procedure for measuring total cholesterol (free and esterified) in cultured cells after saponification, using Cholesteryl oleate-d7 as an internal standard.
Materials:
-
Cultured cells
-
Phosphate-buffered saline (PBS)
-
Cholesteryl oleate-d7 internal standard solution (1 mg/mL in ethanol)
-
Ethanolic potassium hydroxide (B78521) (KOH) solution (2 M)
-
Water, deionized
-
Sodium sulfate (B86663) (anhydrous)
-
Derivatization reagent (e.g., BSTFA with 1% TMCS)
-
GC-MS system
Procedure:
-
Cell Harvesting and Lysis:
-
Wash cultured cells with ice-cold PBS.
-
Scrape the cells and resuspend in PBS.
-
Count an aliquot of the cell suspension for normalization.
-
Centrifuge the remaining cells and discard the supernatant.
-
Resuspend the cell pellet in a known volume of deionized water.
-
-
Saponification and Extraction:
-
To the cell suspension, add a known amount of Cholesteryl oleate-d7 internal standard.
-
Add an equal volume of ethanolic KOH solution.
-
Incubate at 70°C for 1 hour to hydrolyze the cholesteryl esters.
-
Cool the samples to room temperature.
-
Add deionized water and extract the lipids three times with hexane.
-
Pool the hexane extracts and dry over anhydrous sodium sulfate.
-
Evaporate the hexane under a stream of nitrogen.
-
-
Derivatization:
-
To the dried lipid extract, add the derivatization reagent.
-
Incubate at 60°C for 30 minutes to form trimethylsilyl (B98337) (TMS) ethers of the sterols.
-
-
GC-MS Analysis:
-
Gas Chromatography:
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium.
-
Injection Mode: Splitless.
-
Temperature Program: A suitable temperature program to separate the cholesterol-TMS ether.
-
-
Mass Spectrometry:
-
Ionization Mode: Electron Ionization (EI).
-
Detection Mode: Selected Ion Monitoring (SIM) of characteristic ions for the derivatized cholesterol and the deuterated internal standard.
-
-
Data Analysis:
-
Quantify the total cholesterol by calculating the peak area ratio of the cholesterol-TMS ether to the deuterated cholesterol-TMS ether internal standard.
-
Use a calibration curve prepared with known concentrations of cholesterol standard to determine the absolute amount in the samples.
Visualizations
Below are diagrams illustrating key pathways and workflows related to the application of Cholesteryl oleate-d7.
Caption: Experimental workflow for cholesteryl ester quantification.
Caption: Cholesteryl oleate's role in atherosclerosis.
Caption: Cholesteryl oleate in cancer biomarker discovery.
References
Application Notes and Protocols for Cholesterol Ester Quantification Using Cholesteryl Oleate-d7
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cholesteryl esters (CEs) are neutral lipids that play a pivotal role in the transport and storage of cholesterol within the body. The quantification of specific cholesteryl ester species is crucial for understanding lipid metabolism and its dysregulation in various diseases, including atherosclerosis, prostate cancer, and Alzheimer's disease.[1][2] This document provides a detailed application note and protocol for the quantification of cholesterol esters in biological samples using Cholesteryl oleate-d7 as an internal standard with Liquid Chromatography-Mass Spectrometry (LC-MS). The use of a stable isotope-labeled internal standard like Cholesteryl oleate-d7 is essential for accurate and precise quantification, as it effectively corrects for variations in sample preparation and matrix effects during analysis.[3][4]
Principle of the Method
This method utilizes a reverse-phase Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) approach for the separation and quantification of various cholesteryl ester species. A known amount of Cholesteryl oleate-d7 is spiked into the biological sample at the beginning of the sample preparation process. Following lipid extraction, the sample is analyzed by LC-MS/MS. The chromatographic separation allows for the resolution of different CE species, and the mass spectrometer provides high selectivity and sensitivity for detection. Quantification is achieved by comparing the peak area of each endogenous cholesteryl ester to the peak area of the Cholesteryl oleate-d7 internal standard.
Application
This method is suitable for the quantitative analysis of a wide range of cholesteryl esters in various biological matrices, including:
-
Plasma and Serum
-
Tissue Homogenates
-
Cell Lysates
Featured Product: Cholesteryl Oleate-d7
-
Chemical Formula: C₄₅H₇₁D₇O₂
-
Molecular Weight: 657.64 g/mol
-
Description: A deuterated form of Cholesteryl oleate, which is an ester of cholesterol and oleic acid.[1] It is chemically identical to its endogenous counterpart but has a higher mass, allowing it to be distinguished by the mass spectrometer.
-
Application: Used as an internal standard for the quantitative analysis of cholesteryl esters by mass spectrometry.[1][5]
Quantitative Data Summary
The following tables represent typical quantitative data that can be obtained using this method. The data is compiled from various sources employing similar LC-MS/MS methods for cholesteryl ester analysis.
Table 1: Representative Calibration Curve for Cholesteryl Oleate
| Concentration (ng/mL) | Peak Area Ratio (Analyte/Internal Standard) |
| 1 | 0.012 |
| 5 | 0.058 |
| 10 | 0.115 |
| 50 | 0.592 |
| 100 | 1.180 |
| 500 | 5.950 |
| 1000 | 11.920 |
| Linearity (R²) | > 0.995 |
Table 2: Method Validation Parameters for Representative Cholesteryl Esters
| Analyte | LLOQ (ng/mL) | Accuracy (%) | Precision (CV, %) | Recovery (%) |
| Cholesteryl Palmitate (CE 16:0) | 2 | 95 - 105 | < 10 | 92 |
| Cholesteryl Oleate (CE 18:1) | 1 | 97 - 103 | < 8 | 95 |
| Cholesteryl Linoleate (CE 18:2) | 1 | 96 - 104 | < 9 | 94 |
| Cholesteryl Arachidonate (CE 20:4) | 5 | 93 - 107 | < 12 | 89 |
LLOQ: Lower Limit of Quantification; CV: Coefficient of Variation. Data is representative and may vary based on instrumentation and matrix.
Experimental Protocols
I. Sample Preparation and Lipid Extraction
This protocol is a modification of the Bligh and Dyer method.
-
Sample Collection: Collect biological samples (e.g., 50 µL of plasma, 10-20 mg of tissue, or 1x10⁶ cells) and store them at -80°C until analysis.
-
Internal Standard Spiking: To each sample, add a known amount of Cholesteryl oleate-d7 (e.g., 100 ng) in a small volume of methanol.
-
Lipid Extraction:
-
Add 1 mL of a chloroform:methanol (2:1, v/v) mixture to the sample.
-
Vortex vigorously for 1 minute.
-
Add 200 µL of water and vortex again for 30 seconds.
-
Centrifuge at 3,000 x g for 10 minutes at 4°C to separate the phases.
-
Carefully collect the lower organic phase (containing the lipids) into a clean tube.
-
Dry the organic phase under a gentle stream of nitrogen.
-
-
Reconstitution: Reconstitute the dried lipid extract in 100 µL of a suitable solvent for LC-MS analysis (e.g., methanol:isopropanol, 1:1, v/v).
II. LC-MS/MS Analysis
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole or high-resolution mass spectrometer.
-
Liquid Chromatography (LC) Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium (B1175870) formate.
-
Mobile Phase B: Isopropanol:acetonitrile (9:1, v/v) with 0.1% formic acid and 10 mM ammonium formate.
-
Flow Rate: 0.3 mL/min.
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: 30% to 100% B
-
15-20 min: Hold at 100% B
-
20.1-25 min: Re-equilibrate at 30% B
-
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Cholesteryl esters typically lose the fatty acid and cholesterol backbone, producing a characteristic fragment ion of the cholesteryl cation at m/z 369.3.[6] The precursor ion will be the [M+NH₄]⁺ adduct of each specific cholesteryl ester.
-
Cholesteryl Oleate-d7 (Internal Standard): Precursor ion [M+NH₄]⁺ → Product ion m/z 376.4 (dehydrated cholesterol-d7 (B27314) cation).
-
Endogenous Cholesteryl Esters: Precursor ion [M+NH₄]⁺ → Product ion m/z 369.3.
-
-
Table 3: Representative MRM Transitions for Common Cholesteryl Esters
| Cholesteryl Ester | Precursor Ion [M+NH₄]⁺ (m/z) | Product Ion (m/z) |
| Cholesteryl Palmitate (16:0) | 642.6 | 369.3 |
| Cholesteryl Oleate (18:1) | 668.6 | 369.3 |
| Cholesteryl Linoleate (18:2) | 666.6 | 369.3 |
| Cholesteryl Arachidonate (20:4) | 690.6 | 369.3 |
| Cholesteryl Oleate-d7 (IS) | 675.7 | 376.4 |
Data Analysis
-
Integrate the peak areas for each cholesteryl ester and the Cholesteryl oleate-d7 internal standard.
-
Calculate the peak area ratio of each analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratios of the calibration standards against their concentrations.
-
Determine the concentration of each cholesteryl ester in the samples by interpolating their peak area ratios from the calibration curve.
Visualizations
Caption: Experimental workflow for cholesteryl ester quantification.
Caption: Fragmentation of cholesteryl esters in MS/MS.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Plasma lipidomics analysis finds long chain cholesteryl esters to be associated with Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. daneshyari.com [daneshyari.com]
- 4. benchchem.com [benchchem.com]
- 5. Cholesterol Ester Analysis Service - Creative Proteomics [creative-proteomics.com]
- 6. Looking in Depth at Oxidized Cholesteryl Esters by LC-MS/MS: Reporting Specific Fragmentation Fingerprints and Isomer Discrimination - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cholesteryl Oleate-d7 in Cationic Solid Lipid Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cationic solid lipid nanoparticles (cSLNs) have emerged as a promising non-viral vector for the delivery of therapeutic nucleic acids, such as plasmid DNA (pDNA) and small interfering RNA (siRNA).[1][2][3] The incorporation of cholesteryl oleate (B1233923), a cholesterol ester, into these formulations has been shown to enhance transfection efficiency and reduce cytotoxicity.[1][3] This document provides detailed application notes and protocols for the formulation, characterization, and application of cSLNs containing Cholesteryl Oleate-d7. The deuterated form, Cholesteryl oleate-d7, serves as a valuable tool for tracking the lipid component and quantifying its delivery in vitro and in vivo using mass spectrometry-based techniques.
Principle
Cholesteryl oleate is incorporated into the solid lipid core of the nanoparticles. Its relatively low melting point (44-47°C) makes it compatible with common SLN preparation methods like hot homogenization. The cationic nature of these SLNs, conferred by including a cationic lipid, facilitates the electrostatic interaction and complexation with negatively charged nucleic acids. The lipid matrix protects the nucleic acids from degradation and facilitates their cellular uptake. The inclusion of cholesteryl oleate, a derivative of a natural cell membrane component, is believed to improve the biocompatibility and fusion of the nanoparticle with the cell membrane, thereby enhancing the delivery of the genetic material into the cytoplasm.
Applications
-
Gene Delivery: As a carrier for the delivery of pDNA for gene expression or siRNA for gene silencing.
-
Drug Delivery: Encapsulation of lipophilic drugs for improved solubility and controlled release.
-
Tracer Studies: Cholesteryl oleate-d7 can be used as a tracer in pharmacokinetic and biodistribution studies to monitor the fate of the lipid carrier in vitro and in vivo.
Data Presentation
Table 1: Physicochemical Properties of Cholesteryl Oleate-Loaded cSLNs
| Formulation Code | Cholesteryl Oleate Concentration (mg) | Stearic Acid (mg) | Cationic Lipid (mg) | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| F1 | 5 | 95 | 100 | 155 ± 5 | 0.25 ± 0.03 | +35 ± 3 |
| F2 | 10 | 90 | 100 | 162 ± 7 | 0.22 ± 0.02 | +38 ± 4 |
| F3 | 25 | 75 | 100 | 180 ± 9 | 0.18 ± 0.01 | +40 ± 2 |
| F4 | 50 | 50 | 100 | 210 ± 11 | 0.28 ± 0.04 | +32 ± 3 |
| F5 | 100 | 0 | 100 | 250 ± 15 | 0.35 ± 0.05 | +28 ± 4 |
Data is representative and compiled from typical results reported in the literature.
Table 2: In Vitro Transfection Efficiency and Cytotoxicity
| Formulation Code | Nucleic Acid | Cell Line | Transfection Efficiency (%) | Cell Viability (%) |
| F3 | pEGFP | HEK293T | 45 ± 5 | 92 ± 4 |
| F3 | anti-luc siRNA | HeLa-luc | 60 ± 7 (luciferase knockdown) | 95 ± 3 |
| Control (Lipofectamine) | pEGFP | HEK293T | 55 ± 6 | 75 ± 8 |
Data is representative and compiled from typical results reported in the literature.
Experimental Protocols
Protocol 1: Preparation of Cholesteryl Oleate-d7 Loaded cSLNs
This protocol is based on the hot homogenization and ultrasonication method.
Materials:
-
Cholesteryl oleate-d7
-
Stearic acid
-
Cationic lipid (e.g., DOTAP, DDAB)
-
Surfactant (e.g., Poloxamer 188, Tween 80)
-
Ultrapure water
Procedure:
-
Lipid Phase Preparation:
-
Accurately weigh Cholesteryl oleate-d7, stearic acid, and the cationic lipid.
-
Melt the lipids together in a glass vial at a temperature approximately 5-10°C above the melting point of the highest melting component (typically around 70-80°C).
-
-
Aqueous Phase Preparation:
-
Dissolve the surfactant in ultrapure water.
-
Heat the aqueous phase to the same temperature as the lipid phase.
-
-
Emulsification:
-
Add the hot aqueous phase to the molten lipid phase.
-
Homogenize the mixture using a high-speed homogenizer (e.g., Ultra-Turrax) at 10,000-20,000 rpm for 5-10 minutes to form a coarse oil-in-water emulsion.
-
-
Sonication:
-
Immediately sonicate the hot pre-emulsion using a probe sonicator.
-
Apply sonication for 10-15 minutes with a cycle of 30 seconds on and 10 seconds off to prevent overheating.
-
-
Nanoparticle Formation:
-
Disperse the resulting hot nanoemulsion into cold water (2-4°C) under gentle magnetic stirring. The volume ratio of hot emulsion to cold water should be around 1:5 to 1:10.
-
Continue stirring for at least 30 minutes to allow for the solidification of the lipid nanoparticles.
-
-
Purification and Storage:
-
The SLN dispersion can be purified by centrifugation or dialysis to remove excess surfactant and un-encapsulated components.
-
For long-term storage, the cSLNs can be lyophilized with a cryoprotectant (e.g., trehalose).
-
Store the final formulation at 4°C.
-
Protocol 2: Characterization of cSLNs
1. Particle Size, Polydispersity Index (PDI), and Zeta Potential:
-
Instrument: Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer).
-
Procedure:
-
Dilute the cSLN dispersion with ultrapure water to an appropriate concentration.
-
Measure the particle size and PDI at 25°C.
-
For zeta potential, dilute the sample in 1 mM KCl solution and measure using the same instrument.
-
2. Morphology:
-
Instrument: Transmission Electron Microscope (TEM) or Scanning Electron Microscope (SEM).
-
Procedure:
-
Place a drop of the diluted cSLN dispersion onto a carbon-coated copper grid.
-
Negatively stain the sample with a suitable staining agent (e.g., phosphotungstic acid).
-
Allow the grid to dry completely before imaging.
-
3. Nucleic Acid Complexation (Gel Retardation Assay):
-
Purpose: To determine the optimal ratio of cSLNs to nucleic acid for complete complexation.
-
Procedure:
-
Prepare cSLN/nucleic acid complexes at different weight ratios (e.g., 1:1, 2:1, 5:1, 10:1).
-
Incubate the complexes at room temperature for 30 minutes.
-
Load the samples onto a 1% agarose (B213101) gel containing a nucleic acid stain (e.g., ethidium (B1194527) bromide).
-
Run the gel electrophoresis and visualize the bands under a UV transilluminator. The ratio at which the nucleic acid band is no longer visible in the well is the ratio of complete complexation.
-
Protocol 3: In Vitro Transfection
Cell Culture:
-
Plate cells (e.g., HEK293T, HeLa) in 24-well plates at a density that will result in 70-80% confluency on the day of transfection.
Transfection Procedure:
-
Complex Formation:
-
In a sterile microcentrifuge tube, dilute the desired amount of nucleic acid (e.g., 1 µg of pDNA) in serum-free cell culture medium.
-
In a separate tube, dilute the appropriate amount of cSLNs (determined from the gel retardation assay) in serum-free medium.
-
Add the diluted cSLNs to the diluted nucleic acid and mix gently by pipetting.
-
Incubate the mixture at room temperature for 30 minutes to allow for complex formation.
-
-
Transfection:
-
Remove the old medium from the cells and wash once with phosphate-buffered saline (PBS).
-
Add fresh serum-free medium to each well.
-
Add the cSLN/nucleic acid complexes dropwise to the cells.
-
Incubate the cells with the complexes for 4-6 hours at 37°C in a CO2 incubator.
-
-
Post-Transfection:
-
After the incubation period, replace the transfection medium with fresh complete medium (containing serum).
-
Incubate the cells for another 24-48 hours.
-
-
Analysis:
-
Assess transfection efficiency by measuring the expression of the reporter gene (e.g., GFP fluorescence microscopy or flow cytometry) or the knockdown of the target gene (e.g., qPCR, Western blot, or luciferase assay).
-
Visualization
Caption: Workflow for cSLN formulation, characterization, and in vitro transfection.
Caption: Cellular uptake and mechanism of gene delivery by cSLNs.
References
- 1. Cholesteryl oleate-loaded cationic solid lipid nanoparticles as carriers for efficient gene-silencing therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and characterization of an improved formulation of cholesteryl oleate-loaded cationic solid-lipid nanoparticles as an efficient non-viral gene delivery system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
Application Note: Quantitative Analysis of Cholesteryl Oleate using Cholesteryl Oleate-d7 as an Internal Standard by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of cholesteryl oleate (B1233923) in biological matrices. The method utilizes cholesteryl oleate-d7 as an internal standard to ensure accuracy and precision. Detailed protocols for sample preparation from plasma and tissue, along with optimized LC-MS/MS parameters, are provided. This robust and sensitive method is suitable for researchers, scientists, and drug development professionals requiring accurate quantification of cholesteryl oleate for various research applications.
Introduction
Cholesteryl esters, such as cholesteryl oleate, are neutral lipids that play a crucial role in the transport and storage of cholesterol within the body.[1] Dysregulation of cholesteryl ester metabolism is associated with several diseases, making their accurate quantification in biological samples essential for research and drug development.[1] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the preferred analytical technique for this purpose due to its high sensitivity and specificity.[1][2]
The use of a stable isotope-labeled internal standard, such as cholesteryl oleate-d7, is critical for reliable quantification as it effectively corrects for variability during sample preparation and analysis. This application note provides a comprehensive protocol for the analysis of cholesteryl oleate using LC-MS/MS with cholesteryl oleate-d7 as the internal standard.
Experimental
Materials and Reagents
-
Cholesteryl Oleate
-
Cholesteryl Oleate-d7
-
HPLC grade methanol, isopropanol (B130326), acetonitrile, and water
-
Formic acid and ammonium (B1175870) acetate
-
Chloroform
-
Phosphate-buffered saline (PBS)
Sample Preparation
A robust sample preparation protocol is crucial for accurate and reproducible results. The following are detailed procedures for plasma and tissue samples.
Plasma Sample Preparation
-
Thaw plasma samples on ice.
-
To 50 µL of plasma, add 10 µL of the internal standard spiking solution (Cholesteryl Oleate-d7 in isopropanol).
-
Add 200 µL of isopropanol to precipitate proteins.
-
Vortex for 20 seconds and incubate at room temperature for 10 minutes.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the mobile phase B.
-
Vortex, centrifuge to pellet any insoluble material, and transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Tissue Sample Preparation
-
Weigh approximately 20-50 mg of frozen tissue.
-
Add 500 µL of ice-cold PBS and homogenize the tissue using a suitable homogenizer.
-
Transfer a known volume of the homogenate (e.g., 100 µL) to a new tube.
-
Add 10 µL of the internal standard spiking solution (Cholesteryl Oleate-d7 in isopropanol).
-
Perform a liquid-liquid extraction by adding 1 mL of a 2:1 (v/v) chloroform:methanol mixture.
-
Vortex vigorously for 1 minute.
-
Add 200 µL of water and vortex again.
-
Centrifuge at 3,000 rpm for 10 minutes to induce phase separation.
-
Carefully collect the lower organic phase containing the lipids.
-
Evaporate the organic solvent to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the mobile phase B.
-
Vortex, centrifuge, and transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Method
The chromatographic separation is achieved on a C18 reversed-phase column, and detection is performed using a triple quadrupole mass spectrometer.
Liquid Chromatography Parameters
| Parameter | Value |
| Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid and 5 mM ammonium acetate |
| Mobile Phase B | Methanol/Acetonitrile (1:1, v/v) with 0.1% formic acid and 5 mM ammonium acetate |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient | Start with 60% B, ramp to 100% B over 10 min, hold for 2 min, return to initial conditions and re-equilibrate. |
Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Gas | Nitrogen |
| Desolvation Temp | 350°C |
MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Cholesteryl Oleate | 651.6 | 369.4 | 25 |
| Cholesteryl Oleate-d7 | 658.6 | 376.4 | 25 |
Note: The optimal collision energy may vary between different mass spectrometer models and should be optimized accordingly.
Results
The described method demonstrates good linearity, sensitivity, and reproducibility for the quantification of cholesteryl oleate.
Calibration Curve
A typical calibration curve for cholesteryl oleate is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration. The linear range for this assay is typically from low ng/mL to µg/mL.
Method Performance
| Parameter | Typical Value |
| Linearity (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 1-10 ng/mL |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Bias) | Within ±15% |
Workflow Diagrams
Caption: Experimental workflow for the quantification of cholesteryl oleate.
Caption: MRM fragmentation of cholesteryl oleate and its internal standard.
Conclusion
The LC-MS/MS method detailed in this application note provides a reliable and robust workflow for the quantitative analysis of cholesteryl oleate in biological samples. The use of a deuterated internal standard, coupled with optimized sample preparation and instrument parameters, ensures high-quality data for research and development applications.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Signal with Cholesteryl Oleate-d7
Welcome to the technical support center for Cholesteryl oleate-d7. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting and resolving issues related to low signal intensity during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What is Cholesteryl oleate-d7 and what are its common applications?
Cholesteryl oleate-d7 is a deuterium-labeled version of Cholesteryl oleate (B1233923), an ester of cholesterol and oleic acid. It is commonly used as an internal standard in mass spectrometry-based applications for the quantitative analysis of endogenous cholesteryl oleate and other lipids.[1] Its applications include lipidomics research, biomarker discovery for conditions like prostate cancer, and studies on lipid transport and storage.[1][2]
Q2: Why is a deuterated internal standard like Cholesteryl oleate-d7 used?
Deuterated internal standards are considered ideal for quantitative mass spectrometry because they have similar physical and chemical properties to their endogenous, unlabeled counterparts.[3] This similarity ensures they behave alike during sample preparation, extraction, and chromatographic separation, which helps to correct for variations in these steps and for matrix effects.
Q3: What are the general causes of low signal intensity for deuterated internal standards?
Several factors can contribute to low signal intensity for deuterated internal standards, including:
-
Isotopic Exchange: The replacement of deuterium (B1214612) atoms with hydrogen from the surrounding environment.[4]
-
Chromatographic Shift: Differences in retention time between the deuterated standard and the analyte.
-
Differential Matrix Effects: Variations in ion suppression or enhancement between the analyte and the internal standard caused by the sample matrix.
-
Purity Issues: The presence of impurities or unlabeled analyte in the internal standard.
-
In-source Instability: Differences in stability and fragmentation patterns within the mass spectrometer's ion source compared to the analyte.
Troubleshooting Guide for Low Signal with Cholesteryl Oleate-d7
This guide provides a systematic approach to identifying and resolving the root causes of low signal intensity when using Cholesteryl oleate-d7.
Issue 1: Poor Ionization Efficiency
Cholesteryl esters, including Cholesteryl oleate-d7, are known for their inherent hydrophobicity and chemically inert nature, which leads to poor ionization in electrospray ionization (ESI) mass spectrometry.
Solutions:
-
Optimize Ionization Source and Parameters:
-
Adduct Formation: The formation of adducts with cations can significantly enhance the ionization of cholesteryl esters.
-
Ammonium (B1175870) Adducts: Adding ammonium formate (B1220265) or ammonium acetate (B1210297) to the mobile phase can promote the formation of [M+NH₄]⁺ ions, which are often more stable and abundant than protonated molecules.
-
Lithium Adducts: The use of lithium adducts can also enhance ionization and provide lipid-class-specific fragmentation in MS/MS analysis.
-
-
Ion Source Settings: Fine-tuning ion source parameters such as capillary temperature and RF levels can minimize in-source fragmentation and prevent excessive loss of lipid ions.
-
-
Consider Alternative Ionization Techniques:
-
Atmospheric Pressure Chemical Ionization (APCI): APCI can be more efficient for analyzing nonpolar lipids like cholesteryl esters compared to ESI.
-
Issue 2: In-Source Fragmentation
Even with adduct formation, cholesteryl esters can be prone to fragmentation within the ion source, leading to a diminished signal for the precursor ion. A common in-source fragment for cholesteryl esters is the neutral loss of the fatty acid, resulting in a cholestadiene fragment ion (m/z 369.3).
Solutions:
-
Gentle Ion Source Conditions: As mentioned above, optimizing source parameters to be as "soft" as possible can reduce in-source fragmentation. This includes lowering temperatures and voltages where possible.
-
Monitor for Characteristic Fragments: If in-source fragmentation is unavoidable, it may be possible to quantify using a prominent and specific fragment ion. However, care must be taken as this fragment is common to all cholesteryl esters.
Issue 3: Chromatographic Problems
Poor chromatographic performance can lead to broad peaks, poor resolution, and consequently, low signal intensity.
Solutions:
-
Column Selection:
-
Reverse-Phase Chromatography: A C18 column is commonly used. For better separation of lipid isomers, consider columns with different selectivities, such as those with a pentafluorophenyl (PFP) stationary phase.
-
-
Mobile Phase Optimization:
-
A gradient of organic solvents like methanol, acetonitrile, and isopropanol (B130326) with an aqueous component is typically employed. The addition of modifiers like ammonium formate is crucial for good peak shape and ionization.
-
-
Temperature Control: Optimizing the column temperature can improve peak shape and resolution.
Issue 4: Isotopic Exchange (Back-Exchange)
Deuterium atoms on the internal standard can be replaced by hydrogen atoms from the solvent or sample matrix, a phenomenon known as back-exchange. This can lead to a decrease in the signal of the deuterated standard and an artificial increase in the signal of the unlabeled analyte.
Solutions:
-
Solvent and pH Control: Avoid storing or analyzing deuterated compounds in strongly acidic or basic solutions, which can catalyze isotopic exchange.
-
Location of Deuterium Labels: The stability of the deuterium labels depends on their position in the molecule. Labels on carbons adjacent to carbonyl groups or on heteroatoms are more susceptible to exchange. When purchasing standards, inquire about the stability of the labeling.
Experimental Protocols
Protocol 1: Optimization of LC-MS/MS Conditions for Cholesteryl Oleate-d7 Analysis
This protocol outlines a general procedure for optimizing the analysis of Cholesteryl oleate-d7 using a reverse-phase LC-MS/MS system.
-
Sample Preparation:
-
Prepare a standard solution of Cholesteryl oleate-d7 in an appropriate organic solvent (e.g., methanol/chloroform).
-
For biological samples, perform a lipid extraction, for example, using a modified Folch or Bligh-Dyer method. Spike the sample with a known concentration of Cholesteryl oleate-d7 before extraction.
-
-
Liquid Chromatography (LC) Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 10 mM ammonium formate.
-
Mobile Phase B: Acetonitrile/Isopropanol (e.g., 90:10, v/v) with 10 mM ammonium formate.
-
Gradient: Start with a high percentage of mobile phase A and gradually increase the percentage of mobile phase B over the run to elute the hydrophobic cholesteryl ester.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 40-50 °C.
-
-
Mass Spectrometry (MS) Conditions (Example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Adduct Monitoring: Monitor for the ammonium adduct [M+NH₄]⁺.
-
Source Parameters:
-
Capillary Voltage: Optimize in the range of 3-4 kV.
-
Source Temperature: Optimize to minimize in-source fragmentation (e.g., 120-150 °C).
-
Gas Flow (Nebulizer and Drying Gas): Optimize for stable spray and efficient desolvation.
-
-
MS/MS Parameters:
-
Precursor Ion: Select the m/z of the [M+NH₄]⁺ adduct of Cholesteryl oleate-d7.
-
Collision Energy: Optimize to obtain a stable and abundant fragment ion. A common fragment is the cholestadiene ion (m/z 369.3).
-
Product Ion: Monitor the specific fragment ion for quantification.
-
-
Quantitative Data Summary
| Parameter | Typical Value/Range | Reference/Note |
| Cholesteryl oleate-d7 Parent Ion (Ammonium Adduct) | m/z ~674.6 (calculated) | Varies slightly based on exact mass and charge |
| Characteristic MS/MS Fragment | m/z 369.3 (Cholestadiene fragment) | This is a common fragment for all cholesteryl esters. |
| LC Column Temperature | 40 - 50 °C | Optimization is key for peak shape. |
| Mobile Phase Additive | 10 mM Ammonium Formate | Promotes stable adduct formation. |
| Collision Energy (for MS/MS) | 10 - 30 eV | Highly instrument-dependent; requires optimization. |
Visualizations
Troubleshooting Workflow for Low Signal
Caption: A step-by-step workflow for troubleshooting low signal intensity with Cholesteryl oleate-d7.
Logical Relationship of Factors Affecting Signal
Caption: Key factors contributing to low signal intensity of Cholesteryl oleate-d7.
References
Optimizing Cholesteryl Oleate-d7 for LC-MS Analysis: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Cholesteryl oleate-d7 as an internal standard for the precise quantification of cholesteryl esters using Liquid Chromatography-Mass Spectrometry (LC-MS). Here, you will find answers to frequently asked questions, detailed troubleshooting guides to overcome common experimental hurdles, and standardized protocols to ensure reproducible and accurate results.
Frequently Asked Questions (FAQs)
Q1: What is Cholesteryl oleate-d7, and what is its primary application in LC-MS?
A1: Cholesteryl oleate-d7 is a deuterated form of Cholesteryl oleate, meaning that seven hydrogen atoms have been replaced with deuterium (B1214612) atoms. This isotopic labeling makes it an ideal internal standard for LC-MS-based quantification of endogenous cholesteryl esters.[1] Its chemical and physical properties are nearly identical to the non-labeled analyte, allowing it to mimic the behavior of the target molecule during sample preparation and analysis, thus correcting for variations in extraction efficiency and instrument response.
Q2: What is the typical concentration of Cholesteryl oleate-d7 to be used as an internal standard?
A2: The optimal concentration of an internal standard depends on the expected concentration of the analyte in the sample and the sensitivity of the mass spectrometer. A common starting point for Cholesteryl oleate-d7 is in the range of 1 to 10 pmol injected on-column.[2][3] It is crucial to ensure that the concentration used provides a strong, but not saturating, signal.
Q3: What are the recommended solvents for dissolving and diluting Cholesteryl oleate-d7?
A3: Cholesteryl oleate-d7 is typically supplied in a solvent like methylene (B1212753) chloride. For LC-MS applications, it is recommended to reconstitute the dried lipid extract, including the internal standard, in a solvent compatible with the initial mobile phase of your chromatography method. A common choice is a mixture of chloroform (B151607) and methanol (B129727) (2:1, v/v) or isopropanol:acetonitrile:water.
Q4: What type of LC column is best suited for the analysis of cholesteryl esters?
A4: Reversed-phase columns are the standard choice for separating cholesteryl esters. C18 columns are widely used and have demonstrated good performance. For challenging separations of structurally similar cholesteryl esters, columns with different selectivities, such as those with a pentafluorophenyl (PFP) stationary phase, may offer improved resolution.
Troubleshooting Guides
Issue 1: Poor Peak Shape or Peak Tailing
-
Symptom: The chromatographic peak for Cholesteryl oleate-d7 is broad, asymmetric, or shows significant tailing.
-
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Inappropriate Reconstitution Solvent | Ensure the sample is dissolved in a solvent that is weaker than or matches the initial mobile phase composition to prevent peak distortion. |
| Column Overload | Reduce the amount of internal standard injected onto the column. |
| Secondary Interactions with the Column | Use a mobile phase with additives like a small percentage of formic acid or ammonium (B1175870) formate (B1220265) to improve peak shape. |
| Column Degradation | Replace the analytical column with a new one of the same type. |
Issue 2: Low Signal Intensity or Poor Sensitivity
-
Symptom: The signal for Cholesteryl oleate-d7 is weak or undetectable.
-
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Suboptimal Ionization | Optimize mass spectrometer source parameters, including capillary voltage, gas flow rates, and temperature, to enhance the ionization of cholesteryl esters. Atmospheric Pressure Chemical Ionization (APCI) can sometimes provide better sensitivity for nonpolar lipids like cholesteryl esters compared to Electrospray Ionization (ESI). |
| Insufficient Internal Standard Concentration | Increase the concentration of Cholesteryl oleate-d7 spiked into the samples. |
| Matrix Effects | The presence of co-eluting compounds from the sample matrix can suppress the ionization of the analyte. Improve sample clean-up, optimize chromatographic separation to isolate the analyte from interfering matrix components, or dilute the sample. |
| In-source Fragmentation | High source temperatures or voltages can cause the molecule to fragment before it is analyzed. Reduce the fragmentor voltage and capillary temperature to minimize this effect. |
Issue 3: High Background Noise or Interferences
-
Symptom: The baseline is noisy, or there are interfering peaks at or near the retention time of Cholesteryl oleate-d7.
-
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Contaminated Solvents or System | Use high-purity, LC-MS grade solvents and flush the LC system thoroughly. |
| Matrix Interferences | Employ a more rigorous sample preparation method, such as solid-phase extraction (SPE), to remove interfering substances. |
| Plasticizers or Other Contaminants | Use glass vials and solvent-resistant tubing to minimize contamination from plasticizers. |
Experimental Protocols
Protocol 1: Sample Preparation using Lipid Extraction
This protocol describes a standard lipid extraction procedure for biological samples (e.g., plasma, cells, tissues) prior to LC-MS analysis.
-
Sample Homogenization: Homogenize tissue samples in an appropriate buffer. For plasma or cell pellets, proceed to the next step.
-
Internal Standard Spiking: Add a known amount of Cholesteryl oleate-d7 (e.g., 1 nmol) in a small volume of solvent to the sample.
-
Lipid Extraction (Folch Method):
-
Add 20 volumes of a chloroform:methanol (2:1, v/v) mixture to the sample.
-
Vortex vigorously for 1-2 minutes.
-
Add 0.2 volumes of 0.9% NaCl solution and vortex again.
-
Centrifuge at a low speed (e.g., 2000 x g) for 10 minutes to separate the phases.
-
-
Collection of Organic Layer: Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette.
-
Drying and Reconstitution:
-
Dry the collected organic phase under a gentle stream of nitrogen.
-
Reconstitute the dried lipid extract in a known volume (e.g., 100-200 µL) of a solvent compatible with the LC mobile phase (e.g., isopropanol:acetonitrile:water, 2:1:1, v/v/v).
-
Protocol 2: LC-MS Method for Cholesteryl Ester Analysis
This protocol provides a starting point for developing an LC-MS method for the analysis of cholesteryl esters.
-
LC System: A high-performance liquid chromatography system coupled to a mass spectrometer.
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 60:40 acetonitrile:water with 10 mM ammonium formate and 0.1% formic acid.
-
Mobile Phase B: 90:10 isopropanol:acetonitrile with 10 mM ammonium formate and 0.1% formic acid.
-
Gradient Elution:
| Time (min) | % Mobile Phase B |
| 0.0 | 30 |
| 2.0 | 40 |
| 12.0 | 100 |
| 15.0 | 100 |
| 15.1 | 30 |
| 20.0 | 30 |
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 50 °C
-
Injection Volume: 5 µL
-
Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer.
-
Ionization Mode: Positive ion mode, either ESI or APCI.
-
MS/MS Parameters:
-
Use Multiple Reaction Monitoring (MRM) for quantification on a triple quadrupole instrument. The specific precursor-to-product ion transition for Cholesteryl oleate-d7 should be optimized. A common fragment for cholesteryl esters corresponds to the neutral loss of the fatty acid chain, leaving the cholesteryl cation.
-
For Cholesteryl oleate-d7, the precursor ion will be [M+NH4]+ or [M+H]+, and a characteristic product ion will be monitored.
-
Visualizations
Caption: A generalized workflow for the quantification of cholesteryl esters using Cholesteryl oleate-d7.
Caption: A logical flowchart for troubleshooting common issues in LC-MS analysis.
References
Technical Support Center: Addressing Ion Suppression with Cholesteryl Oleate-d7
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Cholesteryl oleate-d7 as an internal standard in mass spectrometry-based analyses. Our goal is to help you overcome common challenges related to ion suppression and ensure the accuracy and reliability of your experimental data.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments with Cholesteryl oleate-d7.
Problem 1: Significant Discrepancy in Analyte Signal Between Neat Solutions and Matrix Samples
Question: My Cholesteryl oleate (B1233923) signal is significantly lower in biological matrix samples (e.g., plasma, tissue homogenate) compared to a simple solvent standard, even when using Cholesteryl oleate-d7 as an internal standard. What is the likely cause?
Answer: This observation strongly suggests that the Cholesteryl oleate-d7 internal standard is not adequately compensating for matrix effects, a phenomenon where components in the sample other than the analyte of interest interfere with the ionization process.[1][2] The most common reason for this is differential ion suppression , where the analyte and the internal standard are affected differently by the matrix components.[3][4]
Possible Causes and Solutions:
-
Chromatographic Separation of Analyte and Internal Standard: Deuterated standards can sometimes elute slightly earlier than their non-deuterated counterparts due to the "isotope effect".[5] If this separation occurs in a region of the chromatogram with high ion suppression, the internal standard will not accurately reflect the suppression experienced by the analyte.
-
Solution: Optimize your liquid chromatography (LC) method to ensure co-elution of Cholesteryl oleate and Cholesteryl oleate-d7. This may involve adjusting the mobile phase gradient, changing the column chemistry, or modifying the column temperature.
-
-
High Concentration of Co-eluting Matrix Components: The presence of high concentrations of interfering compounds, such as phospholipids (B1166683) in plasma samples, can overwhelm the ion source, leading to non-proportional suppression of both the analyte and the internal standard.
-
Solution: Enhance your sample preparation protocol to remove a larger portion of the interfering matrix components. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are generally more effective at removing phospholipids than simple protein precipitation.
-
-
Suboptimal Internal Standard Concentration: An excessively high concentration of Cholesteryl oleate-d7 can lead to self-suppression or saturation of the detector.
-
Solution: Optimize the concentration of the internal standard to be within the linear dynamic range of the instrument and comparable to the expected concentration of the endogenous analyte.
-
Problem 2: Poor Reproducibility and High Variability in Quantitative Results
Question: I am observing poor precision and accuracy in my quantitative results for Cholesteryl oleate across a batch of samples. What could be causing this?
Answer: Poor reproducibility is often a symptom of inconsistent ion suppression across different samples or throughout the analytical run.
Possible Causes and Solutions:
-
Variable Matrix Effects Between Samples: The composition of biological matrices can vary significantly from sample to sample, leading to different degrees of ion suppression.
-
Solution: The most effective way to address this is through the use of a stable isotope-labeled internal standard like Cholesteryl oleate-d7 that closely mimics the behavior of the analyte. However, if differential suppression is still an issue, improving sample cleanup is crucial.
-
-
Carryover from Previous Injections: Late-eluting matrix components can build up on the analytical column and cause increasing ion suppression in subsequent runs.
-
Solution: Incorporate a thorough column wash at the end of each chromatographic run to ensure all matrix components have eluted. Injecting blank solvent samples between unknown samples can also help identify and mitigate carryover.
-
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a problem?
A1: Ion suppression is a phenomenon in liquid chromatography-mass spectrometry (LC-MS) where the ionization efficiency of a target analyte is reduced by the presence of co-eluting compounds from the sample matrix. This leads to a decreased signal intensity for the analyte, which can result in inaccurate and unreliable quantification.
Q2: I'm using a deuterated internal standard (Cholesteryl oleate-d7). Shouldn't that automatically correct for all ion suppression?
A2: Ideally, a deuterated internal standard co-elutes with the analyte and experiences the same degree of ion suppression, allowing for accurate correction. However, this is not always the case. As mentioned in the troubleshooting guide, even minor differences in retention time between the analyte and the deuterated standard (the isotope effect) can lead to them being exposed to different matrix components, resulting in differential ion suppression and inaccurate quantification.
Q3: How can I experimentally assess the extent of ion suppression in my assay?
A3: A post-column infusion experiment is a valuable tool to identify regions of ion suppression in your chromatogram. Additionally, a quantitative assessment can be made by comparing the analyte's response in a neat solution versus a post-extraction spiked matrix sample.
Q4: What are the key considerations when preparing samples for Cholesteryl oleate analysis to minimize ion suppression?
A4: Given the lipophilic nature of Cholesteryl oleate, phospholipids are a primary source of interference in biological matrices like plasma. Therefore, sample preparation methods should focus on their removal. While protein precipitation is a simple technique, it is often insufficient. Liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are more effective at removing these interfering lipids.
Data Presentation
To quantitatively assess ion suppression and the effectiveness of your internal standard, it is crucial to systematically evaluate the matrix effect. The following table provides a template for summarizing your experimental data.
Table 1: Quantitative Assessment of Matrix Effect for Cholesteryl Oleate
| Sample Set | Description | Mean Peak Area of Cholesteryl Oleate | Mean Peak Area of Cholesteryl oleate-d7 | Matrix Effect (%) |
| A | Analyte and IS in Neat Solution | e.g., 1,200,000 | e.g., 1,500,000 | N/A |
| B | Analyte and IS Spiked Post-Extraction into Blank Matrix | e.g., 850,000 | e.g., 1,100,000 | Analyte: 70.8% IS: 73.3% |
Calculation of Matrix Effect (%): Matrix Effect (%) = (Mean Peak Area in Set B / Mean Peak Area in Set A) * 100
A value below 100% indicates ion suppression, while a value above 100% indicates ion enhancement. A significant difference in the matrix effect percentage between the analyte and the internal standard confirms differential suppression.
Experimental Protocols
The following is a representative experimental protocol for the quantification of Cholesteryl oleate using Cholesteryl oleate-d7 as an internal standard, adapted from established methods for cholesteryl ester analysis.
Sample Preparation (Lipid Extraction)
-
To 100 µL of plasma or tissue homogenate, add a known amount of Cholesteryl oleate-d7 internal standard solution.
-
Add 2 mL of a 2:1 (v/v) mixture of chloroform:methanol.
-
Vortex the mixture vigorously for 2 minutes.
-
Centrifuge at 2000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower organic phase containing the lipids.
-
Dry the organic phase under a stream of nitrogen.
-
Reconstitute the dried lipid extract in a suitable volume of the initial mobile phase for LC-MS analysis.
Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column is commonly used for lipidomics.
-
Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium (B1175870) formate.
-
Mobile Phase B: Isopropanol:Acetonitrile (90:10, v/v) with 0.1% formic acid and 10 mM ammonium formate.
-
Gradient: A typical gradient would start with a lower percentage of mobile phase B and gradually increase to elute the highly nonpolar cholesteryl esters.
-
Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.
-
Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for targeted quantification. Monitor for the specific precursor-to-product ion transitions for both Cholesteryl oleate and Cholesteryl oleate-d7.
Mandatory Visualization
The following diagrams illustrate key workflows and logical relationships relevant to troubleshooting ion suppression in the analysis of Cholesteryl oleate.
Caption: General experimental workflow for the quantification of Cholesteryl oleate using Cholesteryl oleate-d7.
Caption: Troubleshooting workflow for addressing ion suppression issues with Cholesteryl oleate-d7.
References
Technical Support Center: Chromatography of Cholesteryl Oleate-d7-1
Welcome to the technical support center for the chromatographic analysis of Cholesteryl oleate-d7-1. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and improve peak shape in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor peak shape for this compound in chromatography?
Poor peak shape for cholesteryl esters like this compound can manifest as peak tailing, fronting, broadening, or splitting. The primary causes often relate to the compound's high lipophilicity and potential for interactions within the chromatographic system. Key factors include:
-
Column Issues: Secondary interactions with active sites on the column, column contamination, or column degradation.
-
Mobile Phase Mismatch: Inappropriate solvent strength, pH, or lack of suitable additives can lead to poor peak shape, especially in reversed-phase HPLC.[1]
-
Injection Parameters: High injection volume, high sample concentration, or a mismatch between the sample solvent and the mobile phase can cause peak distortion.[1][2]
-
System Contamination: Contamination in the injector, detector, or connecting tubing can lead to peak tailing and ghost peaks.[3]
-
Analyte Degradation: Cholesteryl esters can be sensitive to high temperatures, and degradation can occur in the GC inlet.[4]
Q2: I am observing significant peak tailing in my HPLC analysis. What should I investigate first?
Peak tailing is a common issue when analyzing lipophilic compounds. Here’s a prioritized troubleshooting workflow:
-
Check for Secondary Interactions: Silanol (B1196071) groups on silica-based columns can cause tailing. Introduce additives like ammonium (B1175870) formate (B1220265) or acetate (B1210297) (5-10 mM) and a small amount of formic or acetic acid (0.1%) to the mobile phase to mask these active sites.[1][5]
-
Evaluate Mobile Phase pH: For reversed-phase chromatography of lipids, a slightly acidic mobile phase (pH 3-5) can often improve peak shape.[1]
-
Inspect for Column Contamination: If the column is contaminated with strongly retained compounds, flush it with a strong solvent like isopropanol. Consider replacing the guard column if one is in use.[1]
-
Assess for Column Overload: Injecting too much sample can lead to tailing. Try reducing the injection volume or diluting the sample.[1]
Q3: My peaks for this compound are broad. What are the likely causes and solutions?
Broad peaks can compromise resolution and sensitivity. Common culprits include:
-
High Injection Volume or Concentration: This can overload the column. Reduce the amount of sample injected.[1]
-
Incompatible Injection Solvent: If your sample is dissolved in a solvent that is much stronger than your initial mobile phase in a gradient run, it can cause band broadening. Whenever possible, dissolve your sample in the initial mobile phase.[1]
-
Extra-Column Volume: Excessive tubing length or large inner diameter tubing between the injector, column, and detector can contribute to peak broadening. Use shorter, narrower tubing.[1]
-
Sub-optimal Flow Rate: Ensure the flow rate is appropriate for the column dimensions and particle size.
Q4: I am seeing split peaks in my chromatogram. What could be the reason?
Split peaks can be caused by several factors:
-
Incompatible Sample Solvent and Mobile Phase: A significant mismatch can cause the sample to precipitate or band improperly at the head of the column, leading to a split peak.[1]
-
Column Collapse or Void: A sudden physical change in the column packing, often due to aggressive mobile phase conditions (e.g., high pH or temperature), can cause peak splitting.[6]
-
Partially Blocked Frit: Debris from the sample or system can partially block the column inlet frit, distorting the sample band.[6] Backflushing the column may resolve this.
-
Co-elution: What appears to be a split peak might be the co-elution of closely related isomers or impurities.
Troubleshooting Guides
This section provides detailed troubleshooting workflows for common peak shape problems encountered during the analysis of this compound.
Guide 1: Troubleshooting Peak Tailing in Reversed-Phase HPLC
dot
Caption: Workflow for troubleshooting peak tailing in HPLC.
Guide 2: Troubleshooting Broad Peaks in Chromatography
dot
Caption: Workflow for troubleshooting broad peaks.
Experimental Protocols
Protocol 1: Reversed-Phase HPLC Method for this compound
This protocol provides a starting point for the analysis of this compound using reversed-phase HPLC. Optimization may be required based on the specific instrumentation and sample matrix.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a gradient pump, autosampler, and UV or Mass Spectrometric (MS) detector.
Chromatographic Conditions:
| Parameter | Recommendation |
| Column | C18 column (e.g., 100 x 2.1 mm, 1.7 µm particle size) |
| Mobile Phase A | Acetonitrile:Water (60:40) with 10 mM Ammonium Formate and 0.1% Formic Acid |
| Mobile Phase B | Isopropanol:Acetonitrile (90:10) with 10 mM Ammonium Formate and 0.1% Formic Acid |
| Gradient | Start at a low percentage of B, ramp up to a high percentage of B to elute the highly lipophilic analyte. A starting point could be 30% B, ramping to 95% B over 15 minutes. |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40-50 °C |
| Injection Volume | 1-5 µL |
| Sample Solvent | Mobile Phase A or a solvent with similar or weaker polarity than the initial mobile phase. |
| Detection | UV at 210 nm or MS with a suitable ionization technique (e.g., APCI or ESI with adduct formation). |
Methodology:
-
Sample Preparation: Dissolve the this compound standard or extracted sample in the sample solvent to a known concentration.
-
System Equilibration: Equilibrate the column with the initial mobile phase composition for at least 15-20 minutes or until a stable baseline is achieved.
-
Injection: Inject the sample onto the column.
-
Data Acquisition: Acquire data throughout the gradient elution.
-
Data Analysis: Integrate the peak for this compound and evaluate its shape (e.g., tailing factor, asymmetry).
Protocol 2: Gas Chromatography (GC) Method for this compound
GC can also be employed for the analysis of cholesteryl esters. High temperatures are required, which can pose a risk of analyte degradation.
Instrumentation:
-
Gas Chromatograph (GC) with a split/splitless inlet, temperature-programmable oven, and a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
Chromatographic Conditions:
| Parameter | Recommendation |
| Column | A non-polar or medium-polarity, high-temperature stable capillary column (e.g., OV-1 or similar).[7] A polar column (e.g., Silar 10C) can also be used for separation based on unsaturation.[7] |
| Carrier Gas | Helium or Hydrogen at a constant flow rate (e.g., 1-2 mL/min). |
| Inlet Temperature | 280-300 °C (use the lowest temperature that allows for efficient volatilization to minimize degradation). |
| Injection Mode | Splitless injection for trace analysis. |
| Oven Program | Initial temperature around 100 °C, followed by a temperature ramp (e.g., 10 °C/min) to a final temperature of 320-350 °C, held for several minutes. |
| Detector | FID or MS. For MS, the transfer line and ion source temperatures should be high enough to prevent condensation. |
Methodology:
-
Sample Preparation: Dissolve the sample in a volatile organic solvent like hexane (B92381) or isooctane.
-
Injection: Inject a small volume (e.g., 1 µL) into the GC.
-
Data Acquisition and Analysis: Monitor the elution of the analyte and assess the peak shape.
Data Presentation
Table 1: HPLC Mobile Phase Additives and their Functions
| Additive | Typical Concentration | Primary Function |
| Ammonium Formate | 5-10 mM | Masks residual silanol groups on the column, improving peak shape for basic compounds.[1] Also aids in ionization for MS detection. |
| Formic Acid | 0.1% | Suppresses the ionization of silanol groups, reducing peak tailing.[1] Provides a source of protons for positive mode ESI-MS. |
| Ammonium Acetate | 5-10 mM | Similar to ammonium formate, used to improve peak shape and MS sensitivity.[1] |
| Acetic Acid | 0.1% | An alternative to formic acid for controlling pH and improving peak shape.[1] |
Table 2: GC vs. HPLC for this compound Analysis
| Feature | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Separation based on volatility and interaction with a stationary phase. | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. |
| Typical Columns | Non-polar (e.g., OV-1) or polar (e.g., Silar 10C) capillary columns.[7] | Reversed-phase C18 or C8 columns. |
| Mobile Phase | Inert gas (Helium, Hydrogen). | Mixtures of organic solvents (e.g., acetonitrile, isopropanol) and water with additives.[1][5] |
| Temperature | High temperatures are required for elution (up to 350 °C). | Typically operates at or slightly above room temperature (e.g., 40-50 °C). |
| Key Challenge | Potential for thermal degradation of the analyte at high inlet and oven temperatures.[4] | Achieving good peak shape due to the high lipophilicity of the analyte. |
| Derivatization | May be used to improve volatility and thermal stability, but often not necessary for intact cholesteryl esters. | Not typically required. |
References
- 1. benchchem.com [benchchem.com]
- 2. halocolumns.com [halocolumns.com]
- 3. agilent.com [agilent.com]
- 4. researchgate.net [researchgate.net]
- 5. Enhanced lipid isomer separation in human plasma using reversed-phase UPLC with ion-mobility/high-resolution MS detection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Determination of cholesteryl esters and of cholesteryl and epicholesteryl silyl ethers by capillary gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Cholesteryl Oleate-d7 Stability
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of cholesteryl oleate-d7 in various solvents. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for Cholesteryl Oleate-d7?
For optimal stability, cholesteryl oleate-d7 should be stored as a solution in a suitable organic solvent at low temperatures. Stock solutions are typically stable for up to six months when stored at -80°C and for up to one month at -20°C[1]. It is recommended to store unsaturated lipids, like cholesteryl oleate (B1233923), in solution rather than as a dry powder to minimize the risk of oxidation and hydrolysis.
Q2: Which solvents are suitable for dissolving and storing Cholesteryl Oleate-d7?
Cholesteryl oleate-d7 is soluble in a variety of organic solvents. Commonly used solvents include chloroform (B151607), toluene, dichloromethane, ethanol (B145695), and acetone[1][2]. For long-term storage, chloroform is a frequently used solvent; however, it is crucial to use high-purity, stabilized chloroform to prevent degradation[2]. Dichloromethane is considered by some to be a more stable alternative to chloroform[2]. For applications where chlorinated solvents are not suitable, ethanol or acetone (B3395972) can be used, though solubility may be lower and warming may be required[1].
Q3: What are the primary degradation pathways for Cholesteryl Oleate-d7?
The two main degradation pathways for cholesteryl oleate-d7 are oxidation and hydrolysis.
-
Oxidation: The oleate moiety of the molecule contains a double bond that is susceptible to oxidation. This can be initiated by exposure to air (autoxidation), light (photo-oxidation), or reactive oxygen species[3][4]. Polyunsaturated cholesteryl esters are more susceptible to oxidation than monounsaturated ones[3][4].
-
Hydrolysis: The ester linkage between cholesterol and oleic acid can be hydrolyzed, breaking the molecule down into cholesterol-d7 (B27314) and oleic acid. This can be catalyzed by acids, bases, or enzymes[5]. The presence of water and certain solvents, like alcohols, can facilitate hydrolysis, especially at elevated temperatures[6][7].
Q4: How can I minimize the degradation of my Cholesteryl Oleate-d7 solutions?
To minimize degradation, follow these best practices:
-
Use High-Purity Solvents: Impurities in solvents can catalyze degradation.
-
Inert Atmosphere: Store solutions under an inert gas like argon or nitrogen to prevent oxidation[2].
-
Protect from Light: Store vials in the dark or use amber vials to prevent photo-oxidation.
-
Control Temperature: Store at or below -20°C. For long-term storage, -80°C is recommended[1].
-
Avoid Repeated Freeze-Thaw Cycles: Aliquot stock solutions into smaller, single-use vials.
-
Use Appropriate Containers: Store organic solutions in glass vials with Teflon-lined caps (B75204) to prevent leaching of plasticizers[8].
Troubleshooting Guide
| Symptom | Potential Cause | Troubleshooting Steps |
| Unexpected peaks in LC-MS chromatogram | Degradation of cholesteryl oleate-d7. | 1. Analyze a freshly prepared standard to confirm the identity of the parent peak. 2. Consider potential degradation products: cholesterol-d7, oleic acid, and oxidized forms of cholesteryl oleate. 3. Review storage conditions and handling procedures for any deviations from best practices. |
| Decreased peak area/intensity over time | Degradation of the analyte. | 1. Perform a stability study by analyzing the solution at regular intervals. 2. If degradation is confirmed, prepare fresh stock solutions more frequently. 3. Re-evaluate the choice of solvent and storage temperature for better stability. |
| Poor peak shape (fronting or tailing) in LC-MS | Sample solvent incompatibility with the mobile phase or column issues. | 1. Ensure the sample solvent is compatible with the initial mobile phase conditions. Ideally, dissolve the sample in the mobile phase. 2. Check for column contamination or degradation. Flush the column according to the manufacturer's instructions. 3. Inspect for leaks in the LC system[9]. |
| Inconsistent quantification results | Incomplete dissolution, precipitation, or degradation. | 1. Ensure complete dissolution of the standard, using sonication or gentle warming if necessary. 2. Visually inspect the solution for any precipitates before use. 3. Prepare fresh calibration standards for each analytical run to minimize the impact of any potential instability. |
Data Presentation
Table 1: Recommended Storage Conditions for Cholesteryl Oleate Solutions
| Storage Temperature | Recommended Duration | Key Considerations |
| -80°C | Up to 6 months | Optimal for long-term storage. Store under an inert atmosphere.[1] |
| -20°C | Up to 1 month | Suitable for short to medium-term storage.[1][2][6] |
| 4°C | Not Recommended | Significant degradation is likely. |
| Room Temperature | Not Recommended | Rapid degradation can occur. |
Note: Stability is highly dependent on the solvent, concentration, and exposure to light and oxygen. The durations provided are general guidelines. For critical applications, it is recommended to perform your own stability assessment.
Experimental Protocols
Protocol 1: Preparation of Cholesteryl Oleate-d7 Stock Solution
-
Materials:
-
Cholesteryl Oleate-d7 (solid)
-
High-purity solvent (e.g., chloroform, methanol, acetonitrile)
-
Glass volumetric flask
-
Glass vials with Teflon-lined caps
-
Inert gas (argon or nitrogen)
-
-
Procedure:
-
Allow the solid Cholesteryl Oleate-d7 to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Accurately weigh the desired amount of solid and transfer it to a glass volumetric flask.
-
Add a small amount of the chosen solvent to dissolve the solid. Gentle warming or sonication may be used to aid dissolution.
-
Once dissolved, bring the solution to the final volume with the solvent.
-
Purge the headspace of the flask with an inert gas.
-
Aliquot the stock solution into smaller glass vials, purge each vial with inert gas, and seal tightly with a Teflon-lined cap.
-
Store the vials at the recommended temperature (-20°C or -80°C) and protected from light.
-
Protocol 2: Stability Indicating LC-MS Method for Cholesteryl Oleate-d7
This protocol provides a starting point for developing a stability-indicating method. Optimization may be required based on the specific instrumentation.
-
Instrumentation and Columns:
-
Liquid Chromatograph coupled to a Mass Spectrometer (LC-MS).
-
C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
-
Mobile Phase:
-
Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium (B1175870) formate.
-
Mobile Phase B: Isopropanol:Methanol (80:20, v/v) with 0.1% formic acid and 10 mM ammonium formate.
-
-
Gradient Elution:
-
A suitable gradient can be developed to separate cholesteryl oleate-d7 from its potential degradation products. A starting point could be a linear gradient from 40% B to 100% B over 10-15 minutes.
-
-
Mass Spectrometry Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Monitored Ions: Monitor for the parent ion of cholesteryl oleate-d7 and the parent ions of potential degradation products (cholesterol-d7 and oleic acid).
-
MS/MS: For confirmation, monitor specific fragmentation patterns of the analytes.
-
Visualizations
Caption: Experimental workflow for assessing the stability of Cholesteryl Oleate-d7.
Caption: Primary degradation pathways for Cholesteryl Oleate-d7.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Oxidative degradation of cholesteryl esters in low-density lipoproteins: analysis by liquid chromatography-light scattering and protection by a new synthetic antioxidant, S20478 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. From Inert Storage to Biological Activity—In Search of Identity for Oxidized Cholesteryl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enzymatic synthesis/hydrolysis of cholesteryl oleate in surface films. Inhibition by lecithin and its reversal by bile salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Long-term fatty acid stability in human serum cholesteryl ester, triglyceride, and phospholipid fractions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
Common pitfalls when using deuterated lipid standards
Welcome to the technical support center for the use of deuterated lipid standards in analytical testing. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during experimental work, presented in a question-and-answer format to help you diagnose and resolve common problems.
Issue 1: Inaccurate or Inconsistent Quantitative Results
Question: My quantitative results are inconsistent and inaccurate despite using a deuterated internal standard. What could be the problem?
Answer: Inaccurate or inconsistent results when using a deuterated internal standard can stem from several factors. The most common culprits are a lack of co-elution between the analyte and the standard, the presence of isotopic or chemical impurities in the standard, unexpected isotopic exchange, or differential matrix effects.[1]
Troubleshooting Guide: Inaccurate Quantification
-
Is your deuterated internal standard co-eluting with your analyte?
-
Problem: Deuterated compounds often exhibit slightly shorter retention times in reversed-phase chromatography compared to their non-deuterated analogs.[1][2][3] This phenomenon is known as the "chromatographic isotope effect".[3] This can lead to differential matrix effects, where the analyte and the internal standard are exposed to different levels of ion suppression or enhancement, compromising analytical accuracy.[1][2][4]
-
Solution:
-
Verify Co-elution: Overlay the chromatograms of the analyte and the internal standard to confirm complete co-elution.[1]
-
Adjust Chromatography: If a separation is observed, consider adjusting the mobile phase composition, gradient, or temperature to minimize the retention time shift.[3][5] Using a column with lower resolution might also help ensure the analyte and internal standard elute as a single peak.[1]
-
Alternative Isotopes: If chromatographic separation persists and is problematic, consider using a ¹³C or ¹⁵N-labeled internal standard, as they are less prone to chromatographic shifts.[6]
-
-
-
Have you verified the purity of your deuterated standard?
-
Problem: The presence of unlabeled analyte as an impurity in the deuterated internal standard is a common issue.[2][4] This impurity will contribute to the analyte's signal, leading to an overestimation of the analyte's concentration, especially at the lower end of the calibration curve.[4] High isotopic (≥98%) and chemical purity (>99%) are essential for accurate results.
-
Solution:
-
Purity Assessment: Verify the isotopic and chemical purity of the standard using high-resolution mass spectrometry (HRMS) or quantitative NMR (qNMR).
-
Analyze the Standard Alone: Analyze the internal standard solution by itself to check for the presence of the unlabeled analyte. The response for the unlabeled analyte should be less than 20% of the response of the Lower Limit of Quantification (LLOQ) for the analyte.[2]
-
-
-
Is your deuterated label stable under your experimental conditions?
-
Problem: Deuterium (B1214612) atoms on the internal standard can be replaced by hydrogen atoms from the solvent or sample matrix, a phenomenon known as isotopic exchange or back-exchange.[1][2][3] This is more likely to occur if deuterium atoms are located on heteroatoms like oxygen (-OH) or nitrogen (-NH), or on a carbon atom adjacent to a carbonyl group.[1][2] Storing or analyzing deuterated compounds in acidic or basic solutions can catalyze this exchange.[2][7]
-
Solution:
-
Strategic Labeling: Whenever possible, choose standards with deuterium labels on stable, non-exchangeable positions (e.g., on an aromatic ring or carbon backbone).[3][8][9]
-
Solvent and pH Control: Use aprotic solvents when possible and avoid acidic or basic conditions if the label is labile.[2][3][5]
-
Incubation Study: To test for back-exchange, incubate the deuterated internal standard in a blank matrix for a period equivalent to your sample preparation and analysis time. Analyze the sample to see if there is an increase in the non-labeled compound.[1] A 28% increase in the non-labeled compound was observed in one study after incubating a deuterated compound in plasma for one hour.[1][4]
-
-
-
Are you experiencing differential matrix effects?
-
Problem: Even with co-elution, the analyte and the deuterated internal standard can experience different degrees of ion suppression or enhancement from matrix components.[1][2] Studies have shown that the matrix effects experienced by an analyte and its deuterated internal standard can differ by 26% or more in matrices like plasma and urine.[1][4]
-
Solution:
-
Matrix Effect Evaluation: Conduct a post-extraction addition experiment to assess the matrix effect.
-
Improve Sample Preparation: If significant matrix effects are observed, consider improving sample preparation techniques, such as using solid-phase extraction (SPE), to remove interfering components.[4]
-
Dilution: Dilute the sample to reduce the concentration of matrix components.[1]
-
-
Issue 2: Poor Signal Intensity or High Variability of the Deuterated Standard
Question: The signal intensity of my deuterated internal standard is low or highly variable between samples. Why is this happening?
Answer: Low or variable signal intensity of the deuterated internal standard can be caused by several factors, including degradation of the standard due to improper storage, incomplete solubilization, contamination, or significant ion suppression from the sample matrix.[10][11]
Troubleshooting Guide: Signal Intensity Issues
-
Have you checked the storage and handling of your standard?
-
Problem: Deuterated lipid standards, especially unsaturated ones, are prone to degradation through oxidation or hydrolysis if not stored and handled properly.[10] Repeated freeze-thaw cycles should also be avoided.[10]
-
Solution:
-
Proper Storage Temperature: Store deuterated lipid standards at or below -16°C. For lipids dissolved in an organic solvent, a temperature of -20°C ± 4°C is recommended.[10]
-
Appropriate Containers: Always use glass containers with Teflon-lined closures for storing deuterated lipids in organic solvents to prevent contamination from plasticizers.[10]
-
Handling Powdered Standards: To prevent condensation, allow the entire container of a powdered standard to warm to room temperature before opening.[10] Unsaturated lipids should be promptly dissolved in a suitable organic solvent and not stored as a powder.[10]
-
-
-
Is your standard completely dissolved?
-
Problem: The standard may not be fully dissolved in the chosen solvent, leading to inconsistent concentrations.[10]
-
Solution:
-
-
Could there be contamination?
-
Problem: Impurities from storage containers or handling equipment can interfere with the analysis.[10]
-
Solution:
-
Use Clean Glassware: Always use scrupulously clean glass containers with Teflon-lined caps (B75204) and glass or stainless steel pipettes for organic solutions.[10]
-
-
Data Presentation
Table 1: Summary of Common Pitfalls and Quantitative Impact
| Pitfall | Potential Quantitative Impact | Reported Magnitude of Effect |
| Differential Matrix Effects | Inaccurate quantification (over or underestimation) | Can differ by 26% or more between analyte and deuterated IS in plasma and urine.[1][4] |
| Isotopic Impurity (Unlabeled Analyte) | Positive bias, especially at low concentrations. | The response of the unlabeled analyte in the IS should be <20% of the LLOQ response.[2] |
| Isotopic Exchange (Back-Exchange) | Underestimation of analyte concentration due to loss of IS signal and artificial increase in analyte signal. | A 28% increase in the non-labeled compound was observed after 1 hour incubation in plasma in one study.[1][4] |
| Differential Extraction Recovery | Inaccurate quantification. | A 35% difference in extraction recovery between an analyte and its deuterated analog has been reported.[4] |
Experimental Protocols
Protocol 1: Assessing Purity of Deuterated Internal Standard
Objective: To determine the contribution of the unlabeled analyte in the deuterated internal standard solution.
Methodology:
-
Prepare a Blank Sample: Use a matrix sample known to be free of the analyte.
-
Spike with Internal Standard: Add the deuterated internal standard at the concentration used in your assay.
-
Analyze the Sample: Run the sample on the LC-MS/MS and monitor the mass transition for the unlabeled analyte.
-
Evaluate the Response: The response for the unlabeled analyte should be less than 20% of the response of the Lower Limit of Quantification (LLOQ) for the analyte.[2] A higher response indicates significant contamination of the IS with the unlabeled analyte.[2]
Protocol 2: Matrix Effect Evaluation
Objective: To determine if the sample matrix is causing ion suppression or enhancement and if it affects the analyte and internal standard differently.
Methodology:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Analyte and internal standard in a clean solvent.
-
Set B (Post-Extraction Spike): Blank matrix extract spiked with the analyte and internal standard.
-
Set C (Pre-Extraction Spike): Blank matrix spiked with the analyte and internal standard before extraction.
-
-
Analyze the Samples: Inject all three sets into the LC-MS/MS system.
-
Calculate the Matrix Effect:
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
A value < 100% indicates ion suppression.
-
A value > 100% indicates ion enhancement.
-
Compare the matrix effect for the analyte and the internal standard. A significant difference indicates differential matrix effects.
-
Mandatory Visualization
Caption: A generalized experimental workflow for quantitative lipid analysis using a deuterated internal standard.
Caption: A logical troubleshooting guide for addressing inaccurate quantification when using deuterated lipid standards.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. m.youtube.com [m.youtube.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Matrix Effects on Cholesteryl Oleate-d7 Quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address matrix effects in the quantification of Cholesteryl oleate-d7, a common internal standard used in mass spectrometry-based lipid analysis.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is the "matrix effect" and why is it a problem for Cholesteryl oleate-d7 quantification?
In liquid chromatography-mass spectrometry (LC-MS), the "matrix effect" refers to the alteration of an analyte's ionization efficiency due to co-eluting, undetected components from the sample matrix (e.g., plasma, tissue).[3][4] This interference can lead to either a decrease (ion suppression) or an increase (ion enhancement) in the signal of your internal standard, Cholesteryl oleate-d7.[4][5] This phenomenon compromises the accuracy, precision, and sensitivity of the quantitative analysis of the target analyte (e.g., Cholesteryl oleate).[5]
Q2: What are the primary causes of matrix effects when analyzing lipids like Cholesteryl oleate-d7?
In biological samples such as plasma, serum, or tissue extracts, the most significant causes of matrix effects are phospholipids.[4] Other interfering substances include salts, proteins, and other endogenous metabolites that can co-elute with Cholesteryl oleate-d7 and compete with it during the ionization process in the mass spectrometer's ion source.[4][5]
Q3: How can I determine if my analysis is being impacted by matrix effects?
There are two primary methods to assess the presence and severity of matrix effects:
-
Post-Extraction Spiking (Quantitative): This is the standard approach to quantify the matrix effect.[6] It involves comparing the signal response of Cholesteryl oleate-d7 spiked into a blank matrix extract (that has gone through the full sample preparation process) to the response of the standard in a neat solvent at the same concentration.[4][7] The percentage difference reveals the degree of ion suppression or enhancement.[3]
-
Post-Column Infusion (Qualitative): This method helps identify at what points in the chromatogram matrix effects are occurring.[3] A constant flow of Cholesteryl oleate-d7 is infused into the mass spectrometer after the LC column while a blank matrix extract is injected.[4] Dips or peaks in the constant signal indicate regions of ion suppression or enhancement, respectively.[4]
Troubleshooting Common Issues
Issue 1: Inconsistent signal or high variability for Cholesteryl oleate-d7.
High variability in the internal standard signal across a batch is a classic sign of matrix effects. This occurs because different biological samples can have varying levels of interfering components.[5]
-
Troubleshooting Steps:
-
Improve Sample Cleanup: This is the most effective way to combat matrix effects.[8] Phospholipids are a major culprit in lipid analysis. Consider switching from a simple Protein Precipitation (PPT) to more rigorous techniques like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE).[9]
-
Optimize Chromatography: Modify your LC method to better separate Cholesteryl oleate-d7 from the regions where matrix components elute.[3] This could involve adjusting the mobile phase gradient or using a different type of chromatography column.[3]
-
Dilute the Sample: A simple dilution of the sample can reduce the concentration of interfering matrix components.[3] However, ensure the concentration of your target analyte remains above the instrument's limit of detection.[3]
-
Issue 2: Poor sensitivity and low signal for the target analyte, even with an internal standard.
If both your target analyte and Cholesteryl oleate-d7 signals are suppressed, it is a strong indication of significant ion suppression.[4]
-
Troubleshooting Steps:
-
Enhance Sample Preparation: Use advanced sample preparation techniques specifically designed for phospholipid removal, such as HybridSPE-Phospholipid plates, which combine the simplicity of PPT with high selectivity for phospholipid removal.[4]
-
Check for Column Fouling: The accumulation of matrix components, especially lipids, can foul the LC column, leading to poor peak shape, retention time shifts, and reduced sensitivity.[4][10] Implement a robust column wash step at the end of each run and periodically flush the column with a strong solvent.[4][10]
-
Consider a Different Ionization Source: If using Electrospray Ionization (ESI), which is highly susceptible to matrix effects, switching to Atmospheric Pressure Chemical Ionization (APCI) may help, as it is often less affected by matrix components.[11][12]
-
Data Presentation: Comparing Sample Preparation Techniques
The choice of sample preparation is critical for minimizing matrix effects. The following table summarizes the general effectiveness of common techniques for removing phospholipids, a primary source of interference in lipid analysis.
| Sample Preparation Technique | Phospholipid Removal Efficiency | Analyte Recovery | Throughput | Key Considerations |
| Protein Precipitation (PPT) | Low to Medium | High | High | Least effective for removing phospholipids; often results in significant matrix effects.[9] |
| Liquid-Liquid Extraction (LLE) | Medium to High | Variable | Medium | Can provide clean extracts, but analyte recovery can be low, especially for more polar lipids.[9] Method development is required. |
| Solid-Phase Extraction (SPE) | High | Medium to High | Medium | Good removal of salts and phospholipids.[4] Requires optimization of sorbent, wash, and elution steps.[4] |
| HybridSPE®-Phospholipid | Very High (>99%) | High | High | Combines PPT with specific removal of phospholipids, resulting in very clean extracts.[4] |
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effect via Post-Extraction Spiking
This protocol allows you to quantify the degree of ion suppression or enhancement for Cholesteryl oleate-d7.
Materials:
-
Cholesteryl oleate-d7 stock solution
-
Blank matrix (e.g., control plasma)
-
Neat solvent (matching your final reconstitution solvent)
-
Your established sample preparation reagents and equipment
Procedure:
-
Prepare Three Sets of Samples: [4]
-
Set A (Neat Standard): In a clean tube, add the neat solvent. Spike with Cholesteryl oleate-d7 to a final concentration typical for your assay (e.g., 100 ng/mL).
-
Set B (Post-Spiked Matrix): Process a blank matrix sample through your entire sample preparation workflow (e.g., PPT, LLE, or SPE). Into the final, clean extract, spike Cholesteryl oleate-d7 to the same final concentration as Set A.
-
Set C (Pre-Spiked Matrix): Spike the blank matrix with Cholesteryl oleate-d7 before starting the sample preparation procedure. This set is used to determine recovery and process efficiency.
-
-
Analyze Samples: Inject replicates of Set A and Set B into the LC-MS system and record the peak area for Cholesteryl oleate-d7.
-
Calculate Matrix Effect (ME):
Protocol 2: Liquid-Liquid Extraction (LLE) for Cholesteryl Ester Cleanup
This is a general protocol for extracting cholesteryl esters from plasma while reducing interferences.
Materials:
-
Plasma sample containing the analyte and spiked with Cholesteryl oleate-d7
-
Isopropanol
-
Deionized Water
Procedure:
-
To 100 µL of plasma in a glass tube, add 1 mL of isopropanol. Vortex for 30 seconds to precipitate proteins.
-
Add 1.5 mL of hexane and vortex vigorously for 1 minute to extract the lipids into the upper organic phase.
-
Centrifuge at 2000 x g for 10 minutes to achieve phase separation.
-
Carefully transfer the upper hexane layer to a new clean tube.
-
Evaporate the hexane to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a solvent compatible with your LC-MS mobile phase (e.g., 100 µL of 90:10 Isopropanol:Acetonitrile).
Visual Guides
Workflow for Troubleshooting Matrix Effects
This diagram outlines a logical workflow for identifying, quantifying, and mitigating matrix effects during method development.
Caption: A workflow for identifying and mitigating matrix effects.
Ion Suppression Mechanism
This diagram illustrates how co-eluting matrix components can interfere with the ionization of the analyte (and internal standard) in the electrospray source.
Caption: The mechanism of ion suppression in the ESI source.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Avanti Research<SUP>™</SUP> - A Croda Brand | Sigma-Aldrich [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. e-b-f.eu [e-b-f.eu]
- 6. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 5.4 Quantitative estimation of matrix effect, recovery and process efficiency – Validation of liquid chromatography mass spectrometry (LC-MS) methods [sisu.ut.ee]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. tandfonline.com [tandfonline.com]
- 10. agilent.com [agilent.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Glycerolipid and Cholesterol Ester Analyses in Biological Samples by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Collision Energy for Cholesteryl Oleate-d7 Fragmentation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cholesteryl oleate-d7. The information provided is designed to assist in optimizing collision energy for consistent and accurate fragmentation in mass spectrometry experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary fragment ion observed for Cholesteryl oleate-d7 in positive ion mode mass spectrometry?
A1: The most characteristic fragment ion for cholesteryl esters, including Cholesteryl oleate-d7, is the cholestadiene cation, which results from the neutral loss of the fatty acid side chain (oleic acid-d7 in this case) and a water molecule from the cholesterol backbone. This fragment is typically observed at m/z 369.35.[1][2][3][4]
Q2: How does the choice of adduct affect the fragmentation of Cholesteryl oleate-d7?
A2: The choice of adducting agent can significantly influence ionization efficiency and fragmentation. Ammonium (B1175870) adducts ([M+NH₄]⁺) are commonly used for cholesteryl esters and readily fragment to the m/z 369.35 ion upon collision-induced dissociation (CID).[4] Lithiated adducts ([M+Li]⁺) have also been shown to enhance ionization and can produce both the cholestane (B1235564) fragment and a lithiated fatty acid fragment, which can be useful for structural confirmation.[4]
Q3: What is a typical starting point for collision energy optimization for Cholesteryl oleate-d7?
A3: A low collision energy of around 5 eV has been reported as a starting point for the analysis of cholesterol-d7 (B27314) and other cholesteryl esters.[1][5][6] However, the optimal collision energy is instrument-dependent and should be empirically determined. A good approach is to perform a collision energy ramp experiment to identify the voltage that provides the best balance between the precursor ion and the desired fragment ions.
Q4: Why is it important to optimize collision energy?
A4: Optimizing collision energy is crucial for achieving maximum sensitivity and reproducibility in quantitative mass spectrometry.[7] If the collision energy is too low, fragmentation will be inefficient, leading to a weak signal for the product ion. Conversely, if the collision energy is too high, the precursor ion may be completely fragmented, or further, less specific fragmentation may occur, which can also reduce the intensity of the target fragment ion.[8]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or very low intensity of the m/z 369.35 fragment ion. | 1. Collision energy is too low. 2. The precursor ion was not correctly isolated. 3. Instability in the ion source. | 1. Gradually increase the collision energy in increments of 2-5 eV and monitor the intensity of the fragment ion. 2. Verify the m/z of the precursor ion for Cholesteryl oleate-d7 and ensure the isolation window in your method is appropriate. 3. Check the stability of the electrospray. If it is unstable, clean the ion source.[8] |
| Precursor ion (Cholesteryl oleate-d7) is absent or has very low intensity in the product ion scan. | 1. Collision energy is too high, leading to complete fragmentation. | 1. Decrease the collision energy to a level where a reasonable intensity of the precursor ion is still observed alongside the fragment ions. This is particularly important for confirmation of the analyte. |
| Inconsistent fragment ion ratios between runs. | 1. Fluctuations in collision cell pressure. 2. Unstable source conditions affecting the internal energy of the ions. 3. The collision energy is set on a steep part of the energy-fragmentation curve. | 1. Check the collision gas supply and pressure readings to ensure they are stable.[9] 2. Ensure the ion source parameters (e.g., temperatures, gas flows) are stable.[9] 3. Adjust the collision energy to a plateau region of the optimization curve where small variations in energy have a minimal impact on fragment intensity. |
| Presence of unexpected fragment ions. | 1. In-source fragmentation. 2. The collision energy is excessively high, causing non-specific fragmentation. 3. Presence of co-eluting isobaric interferences. | 1. Reduce the fragmentor or capillary exit voltage to minimize in-source fragmentation. 2. Lower the collision energy to favor the formation of the specific m/z 369.35 fragment. 3. Improve chromatographic separation to resolve the interference. If this is not possible, a higher resolution mass spectrometer may be needed. |
Data Presentation
The following table illustrates the expected trend in relative ion intensities during a collision energy optimization experiment for the ammonium adduct of Cholesteryl oleate-d7 ([M+NH₄]⁺ at m/z 679.7). The optimal collision energy will provide a strong signal for the product ion while maintaining a detectable precursor ion.
| Collision Energy (eV) | Precursor Ion Relative Intensity (%) [m/z 679.7] | Product Ion Relative Intensity (%) [m/z 369.35] | Observations |
| 5 | 95 | 5 | Minimal fragmentation.[1][5][6] |
| 10 | 70 | 30 | Onset of significant fragmentation. |
| 15 | 40 | 60 | Increasing product ion formation. |
| 20 | 15 | 85 | Nearing optimal fragmentation. |
| 25 | 5 | 95 | Potentially optimal for maximizing product ion signal. |
| 30 | <1 | 90 | Precursor ion nearly depleted; potential for over-fragmentation. |
| 35 | <1 | 80 | Decreasing product ion signal likely due to further fragmentation. |
Note: These values are illustrative and will vary depending on the mass spectrometer, ion source conditions, and collision gas used.
Experimental Protocols
Protocol for Optimizing Collision Energy for Cholesteryl oleate-d7
This protocol outlines the steps to empirically determine the optimal collision energy for the fragmentation of Cholesteryl oleate-d7 using a triple quadrupole or Q-TOF mass spectrometer.
1. Sample Preparation:
-
Prepare a standard solution of Cholesteryl oleate-d7 at a concentration of approximately 1 µg/mL in a suitable solvent mixture, such as isopropanol:acetonitrile:water (4:3:1 v/v/v) with 10 mM ammonium acetate.
2. Instrument Setup:
-
Set up the LC-MS/MS system with an appropriate reversed-phase column (e.g., C18) and mobile phases for lipid analysis.
-
Infuse the standard solution directly into the mass spectrometer using a syringe pump at a constant flow rate (e.g., 5-10 µL/min) to obtain a stable signal. Alternatively, perform repeated injections of the standard if using an LC-based method.
3. Mass Spectrometer Method Creation:
-
Create a product ion scan method in positive ion mode.
-
Set the precursor ion to the m/z of the ammonium adduct of Cholesteryl oleate-d7 ([M+NH₄]⁺ = 679.7).
-
Set the product ion scan range to encompass the expected fragment, e.g., m/z 100-700.
-
Create a series of experiments or a single experiment with a collision energy ramp. Start with a low energy (e.g., 5 eV) and increase in steps of 2-5 eV up to a higher energy (e.g., 40 eV).[7]
4. Data Acquisition:
-
Acquire data at each collision energy setting, ensuring sufficient time for the signal to stabilize at each step if performing a manual ramp. For automated ramps, the software will control the acquisition at each energy level.[10]
5. Data Analysis:
-
For each collision energy, determine the intensity of the precursor ion (m/z 679.7) and the primary fragment ion (m/z 369.35).
-
Plot the intensity of the precursor and product ions as a function of collision energy.
-
The optimal collision energy is typically the value that produces the highest intensity for the product ion of interest. For quantitative assays, it is often desirable to choose an energy that produces a robust fragment signal while still having a detectable precursor ion.
Visualizations
Caption: Experimental workflow for collision energy optimization.
Caption: Fragmentation pathway of Cholesteryl oleate-d7 ammonium adduct.
References
- 1. biorxiv.org [biorxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. Fatty acid composition of cholesteryl esters of human meibomian gland secretions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis of Cholesteryl Esters and Diacylglycerols using Lithiated Adducts and Electrospray Ionization Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. lcms.cz [lcms.cz]
- 8. zefsci.com [zefsci.com]
- 9. ssi.shimadzu.com [ssi.shimadzu.com]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
Validation of Cholesteryl Oleate-d7 as an Internal Standard: A Comparative Guide for Researchers
In the quantitative analysis of cholesteryl esters by mass spectrometry, the choice of an appropriate internal standard is paramount to ensure accuracy, precision, and reliability. This guide provides a comprehensive comparison of Cholesteryl oleate-d7, a stable isotope-labeled (SIL) internal standard, with an alternative odd-chain cholesteryl ester, Cholesteryl heptadecanoate (C17:0). This comparison is supported by experimental data to assist researchers, scientists, and drug development professionals in selecting the most suitable internal standard for their analytical needs.
The Gold Standard: Stable Isotope-Labeled Internal Standards
Stable isotope-labeled internal standards are widely regarded as the gold standard in quantitative mass spectrometry.[1] By incorporating heavy isotopes such as deuterium (B1214612) (²H or D), the internal standard becomes chemically and physically almost identical to the analyte of interest, in this case, cholesteryl oleate (B1233923).[2] This near-perfect analogy ensures that the internal standard behaves similarly during sample preparation, chromatography, and ionization, effectively compensating for variations in extraction recovery and matrix effects.[1]
Cholesteryl oleate-d7 is a deuterated form of cholesteryl oleate and is utilized as an internal standard in ultrahigh-performance liquid chromatography-mass spectrometry (UHPLC-MS) for lipid profiling.[3] While comprehensive validation reports with extensive quantitative data for Cholesteryl oleate-d7 are not always publicly detailed in a standardized format, the use of deuterated cholesteryl esters as internal standards has been shown to yield good precision and accuracy in quantitative analyses.[4]
An Alternative Approach: Odd-Chain Internal Standards
Odd-chain fatty acid-containing lipids, such as Cholesteryl heptadecanoate (C17:0) , serve as another class of internal standards for the analysis of cholesteryl esters. Since odd-chain fatty acids are generally absent or present at very low levels in most biological samples, these compounds can be introduced at a known concentration to normalize the analytical process. Cholesteryl heptadecanoate is a cholesteryl ester internal standard that can be used for the quantitative determination of cholesteryl esters by GC-MS or LC-MS.
Performance Data Comparison
The selection of an internal standard should be based on its performance in key validation parameters. Below is a summary of available performance data for an odd-chain internal standard, which can be used as a benchmark when validating a method with Cholesteryl oleate-d7.
Table 1: Performance Data for Cholesteryl Heptadecanoate (C17:0) as an Internal Standard
| Performance Metric | Result | Reference |
| Linearity | Linear dynamic range over approximately 3 orders of magnitude | |
| Lower Limit of Detection (LLOD) | 1 pmol |
Note: This data is derived from a study where Cholesteryl heptadecanoate was used to quantify a range of cholesteryl esters.
For Cholesteryl oleate-d7 , while specific quantitative data from a single comprehensive validation report is not provided here, methods employing deuterated cholesteryl esters have been validated with good precision and accuracy. Researchers using Cholesteryl oleate-d7 should perform in-house validation to establish performance characteristics for their specific matrix and analytical conditions.
Experimental Protocols
Detailed and consistent experimental protocols are crucial for reproducible and reliable quantitative analysis. Below are representative protocols for the quantification of cholesteryl esters using an odd-chain internal standard. A similar workflow would be applicable when using Cholesteryl oleate-d7.
Protocol 1: Quantification of Cholesteryl Esters Using Cholesteryl Heptadecanoate (C17:0) Internal Standard
1. Internal Standard Preparation:
-
Prepare a stock solution of Cholesteryl heptadecanoate (C17:0) in a suitable organic solvent (e.g., chloroform/methanol mixture).
2. Sample Preparation (Lipid Extraction):
-
To 1 mL of re-suspended cells or tissue homogenate, add 3 mL of a 2:1 (v/v) chloroform:methanol mixture containing a known amount of the C17:0 internal standard (e.g., 1 nmol).
-
Vortex the mixture vigorously.
-
Centrifuge at 1500 x g for 15 minutes to separate the organic and aqueous phases.
-
Collect the lower organic layer.
-
Dry the organic extract under a stream of nitrogen.
-
Reconstitute the dried lipid extract in a solvent compatible with the LC-MS system.
3. LC-MS/MS Analysis:
-
LC System: Agilent 1290 Infinity II UHPLC system.
-
Column: Gemini 5U C18 column (50 x 4.6 mm, 5 µm) with a guard column.
-
Mobile Phase A: 50:50 (v/v) Water:Methanol with 0.1% formic acid and 10 mM ammonium (B1175870) formate.
-
Mobile Phase B: 80:20 (v/v) Isopropanol:Methanol with 0.1% formic acid and 10 mM ammonium formate.
-
Flow Rate: 0.5 mL/min.
-
Gradient:
-
0–4 min, 40% B
-
4–6 min, 40–60% B
-
6–16 min, 60–100% B
-
16–22 min, 100% B
-
22–24 min, 100–40% B
-
24–30 min, 40% B
-
-
Mass Spectrometer: Agilent 6545 Quadrupole Time of Flight (QTOF) mass spectrometer.
-
Ionization Mode: Positive ion mode.
-
Acquisition Mode: Auto-MS/MS.
-
Data Analysis: Quantify the cholesteryl esters by measuring the area under the curve of the analyte relative to the internal standard.
Visualizing the Workflow
The following diagrams illustrate the key steps in the experimental workflow for the quantification of cholesteryl esters using an internal standard.
Caption: General experimental workflow for cholesteryl ester quantification.
Caption: Comparison of internal standard types for cholesteryl oleate analysis.
Conclusion
Both stable isotope-labeled and odd-chain internal standards are valuable tools for the quantitative analysis of cholesteryl esters. Cholesteryl oleate-d7, as a SIL internal standard, is theoretically the superior choice due to its near-identical physicochemical properties to the analyte, which allows for the most accurate correction of analytical variability. However, the availability and cost of SIL standards can be a consideration.
Cholesteryl heptadecanoate (C17:0) presents a robust and reliable alternative. The experimental data available demonstrates its utility in achieving a wide linear dynamic range and low detection limits.
Ultimately, the choice of internal standard will depend on the specific requirements of the assay, including the desired level of accuracy and precision, the complexity of the sample matrix, and budget considerations. Regardless of the choice, a thorough in-house validation is essential to ensure the generation of high-quality, reproducible data.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Avanti Research<SUP>™</SUP> - A Croda Brand | Sigma-Aldrich [sigmaaldrich.com]
- 4. Absolute quantification of cholesteryl esters using liquid chromatography-tandem mass spectrometry uncovers novel diagnostic potential of urinary sediment - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Selecting Cholesterol Ester Standards: A Comparison of Cholesteryl Oleate-d7 and Other Common Alternatives
For researchers, scientists, and drug development professionals engaged in quantitative lipidomics, the choice of an appropriate internal standard is paramount for achieving accurate and reproducible results. This guide provides a comprehensive comparison of Cholesteryl oleate-d7 with other commonly used cholesterol ester standards, supported by quantitative data and detailed experimental protocols.
The use of stable isotope-labeled internal standards, such as Cholesteryl oleate-d7, is a widely accepted practice in mass spectrometry-based lipid analysis. These standards closely mimic the chemical and physical properties of their endogenous counterparts, allowing for effective correction of variability introduced during sample preparation and analysis. This guide will delve into the specifications of Cholesteryl oleate-d7 and compare it with non-deuterated Cholesteryl oleate (B1233923), as well as other prevalent cholesterol ester standards like Cholesteryl linoleate (B1235992) and Cholesteryl palmitate.
Quantitative Data Summary
The following table summarizes the key specifications for Cholesteryl oleate-d7 and its common alternatives, compiled from commercially available sources. This data allows for a direct comparison of their physical and chemical properties.
| Property | Cholesteryl oleate-d7 | Cholesteryl oleate | Cholesteryl linoleate | Cholesteryl palmitate |
| Molecular Formula | C45H71D7O2 | C45H78O2 | C45H76O2 | C43H76O2 |
| Molecular Weight | ~658.14 g/mol | ~651.10 g/mol | ~649.08 g/mol | ~625.06 g/mol |
| Purity | ≥98% | ≥98% | ≥98% | ≥98% |
| Isotopic Purity | Information not consistently provided by all suppliers; often specified as a minimum percentage of the deuterated form. | N/A | N/A | N/A |
| Physical State | Solid or in solution | Powder or solid | Solid | Powder |
| Storage Temperature | -20°C | -20°C | -20°C | -20°C |
Performance Comparison and Considerations
The primary advantage of Cholesteryl oleate-d7 lies in its ability to co-elute with endogenous Cholesteryl oleate during chromatographic separation, providing the most accurate correction for matrix effects and extraction efficiency. Its mass shift of +7 amu ensures clear differentiation from the non-labeled analyte in mass spectrometry. The SPLASH™ LIPIDOMIX® Mass Spec Standard, for instance, includes 18:1(d7) Cholesteryl Ester, providing a convenient, pre-formulated solution for comprehensive lipid analysis[1][2][3][4].
Non-deuterated Cholesteryl oleate can be used as an external standard for calibration curves, but its utility as an internal standard is limited due to its identical mass to the endogenous analyte.
Cholesteryl linoleate and Cholesteryl palmitate are other endogenous cholesterol esters that can be used as internal standards, particularly when a laboratory does not have access to or prefers not to use isotope-labeled standards. However, their differing chromatographic behavior and potential for endogenous presence at varying levels can introduce inaccuracies in quantification if not carefully validated for the specific matrix and analytical method.
The choice of internal standard should be guided by the specific requirements of the assay. For the highest level of accuracy and precision in quantitative lipidomics, a stable isotope-labeled standard that is chemically identical to the analyte of interest, such as Cholesteryl oleate-d7 for the quantification of Cholesteryl oleate, is the recommended choice.
Experimental Protocols
A typical experimental workflow for the quantification of cholesterol esters using a deuterated internal standard like Cholesteryl oleate-d7 involves the following steps. This protocol is a generalized representation and should be optimized for specific instrumentation and sample types.
I. Sample Preparation
-
Internal Standard Spiking: To a known volume or weight of the biological sample (e.g., 10 µL of plasma), add a precise amount of Cholesteryl oleate-d7 solution in a suitable organic solvent (e.g., methanol (B129727) or chloroform (B151607)/methanol mixture). The amount of internal standard added should be within the linear range of the instrument and comparable to the expected concentration of the endogenous analyte.
-
Lipid Extraction: Perform a lipid extraction using a standard method such as the Folch or Bligh-Dyer procedure.
-
Add a 2:1 (v/v) mixture of chloroform and methanol to the sample.
-
Vortex thoroughly to ensure complete mixing and precipitation of proteins.
-
Add a saline solution (e.g., 0.9% NaCl) to induce phase separation.
-
Centrifuge to pellet the protein precipitate and separate the aqueous and organic layers.
-
Carefully collect the lower organic phase containing the lipids.
-
-
Solvent Evaporation and Reconstitution: Evaporate the organic solvent under a gentle stream of nitrogen. Reconstitute the dried lipid extract in a solvent compatible with the liquid chromatography system (e.g., isopropanol (B130326)/acetonitrile/water mixture).
II. LC-MS/MS Analysis
-
Chromatographic Separation: Inject the reconstituted lipid extract onto a reverse-phase C18 column. Use a gradient elution with a mobile phase system typically consisting of a mixture of water, acetonitrile, and isopropanol with an additive like ammonium (B1175870) formate (B1220265) or acetate (B1210297) to promote ionization.
-
Mass Spectrometry Detection: Analyze the eluting compounds using a tandem mass spectrometer operating in positive ion mode with electrospray ionization (ESI). Monitor the specific precursor-to-product ion transitions for both the endogenous Cholesteryl oleate and the Cholesteryl oleate-d7 internal standard.
-
Cholesteryl oleate: Monitor the transition of the ammonium adduct [M+NH4]+ to the characteristic fragment ion of m/z 369.3.
-
Cholesteryl oleate-d7: Monitor the transition of the corresponding deuterated ammonium adduct to its specific fragment ion.
-
III. Data Analysis
-
Quantification: Calculate the concentration of endogenous Cholesteryl oleate by determining the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve prepared with known concentrations of non-labeled Cholesteryl oleate and a fixed concentration of the internal standard.
Mandatory Visualization
Caption: A typical workflow for quantitative analysis of cholesterol esters using an internal standard.
References
A Comparative Guide to Internal Standards for Cholesteryl Ester Quantification in Lipidomics: Featuring Cholesteryl Oleate-d7
For researchers, scientists, and drug development professionals engaged in lipidomics, the precise and accurate quantification of cholesteryl esters is paramount. The use of a suitable internal standard is a critical determinant of data quality in mass spectrometry-based lipid analysis. This guide provides an objective comparison of Cholesteryl oleate-d7 with other commonly used internal standards for the quantification of cholesteryl esters, supported by available experimental data and detailed methodologies.
Cholesteryl oleate-d7 is a deuterium-labeled analog of cholesteryl oleate, a common cholesteryl ester in biological systems. Its use as an internal standard in quantitative analysis by nuclear magnetic resonance (NMR), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS) is well-established[1]. The principle behind using a stable isotope-labeled internal standard like Cholesteryl oleate-d7 is that it behaves nearly identically to the endogenous analyte during sample extraction, derivatization, and ionization, thereby effectively correcting for variations in these steps and improving the accuracy and precision of quantification.
Performance Comparison of Internal Standards
The selection of an appropriate internal standard is a critical step in developing a robust quantitative lipidomics workflow. While direct head-to-head comparative studies detailing the performance of Cholesteryl oleate-d7 against all alternatives are limited in the publicly available literature, we can infer its performance characteristics and compare them to other well-validated internal standards. The primary alternatives for cholesteryl ester quantification include other deuterated cholesteryl esters (e.g., Cholesteryl-d7-palmitate), and non-endogenous, odd-chain cholesteryl esters (e.g., Cholesteryl heptadecanoate, C17:0).
| Parameter | Cholesteryl oleate-d7 | Cholesteryl heptadecanoate (C17:0) | Deuterated Cholesterol (Cholesterol-d7) | Lathosterol-d7 |
| Type | Stable Isotope-Labeled (Endogenous Analog) | Non-endogenous (Odd-chain) Analog | Stable Isotope-Labeled (Analyte Analog) | Stable Isotope-Labeled (Precursor Analog) |
| Accuracy | Data not explicitly available in reviewed literature. Expected to be high due to structural similarity to endogenous cholesteryl esters. | High, as it mimics the behavior of other cholesteryl esters. | Typically high and consistent, often within 90-110% recovery. | Acceptable, around 105.0% in cultured hepatocytes[2]. |
| Precision (CV%) | A validation study of a quantitative LC-MS/MS method for cholesteryl esters using various deuterated internal standards reported good precision[3]. Specific data for Cholesteryl oleate-d7 is not detailed. | Data not explicitly available in reviewed literature. | High, with coefficients of variation (CV) typically below 15%. | Repeatability (RSD%) of 7.5% in cultured hepatocytes[2]. |
| Linearity (R²) | Data not explicitly available in reviewed literature. | Linear dynamic range of 1 pmol to 1 nmol (over ~3 orders of magnitude)[4]. | Excellent (R² > 0.995) over a wide concentration range. Linear dynamic range of 10 pmol to 2 nmol. | Excellent (R² > 0.99) in multi-sterol analysis. Regression coefficient of 0.9999 in cultured hepatocytes. |
| Recovery | Data not explicitly available in reviewed literature. | Data not explicitly available in reviewed literature. | Typically high and consistent, often within 90-110%. | Data not explicitly available in reviewed literature. |
| Co-elution with Analyte | Yes, with endogenous cholesteryl oleate. | No, chromatographically separated from endogenous even-chain cholesteryl esters. | Yes, with endogenous cholesterol. | Chromatographically separable from cholesterol. |
Experimental Protocols
A robust and validated experimental protocol is essential for achieving accurate and precise results in lipidomics. Below are detailed methodologies for the quantification of cholesteryl esters using internal standards with LC-MS.
Protocol 1: Quantification of Cholesteryl Esters using a Deuterated Cholesteryl Ester Internal Standard (Adapted from a method using Cholesteryl-d7-palmitate)
This protocol can be adapted for the use of Cholesteryl oleate-d7.
1. Internal Standard Spiking:
-
Prepare a stock solution of Cholesteryl oleate-d7 in a suitable organic solvent (e.g., ethanol).
-
Add a known amount of the internal standard solution to the biological sample (e.g., serum, cell lysate) prior to lipid extraction. An internal standard spiking mix can be prepared in ethanol (B145695) containing, for example, 0.098 mg/dL of the deuterated cholesteryl ester.
2. Lipid Extraction (Folch Method):
-
To the sample spiked with the internal standard, add a 2:1 (v/v) mixture of chloroform:methanol.
-
Vortex the mixture vigorously to ensure thorough mixing.
-
Centrifuge the sample to separate the organic and aqueous phases.
-
Carefully collect the lower organic phase containing the lipids.
-
Dry the extracted lipids under a stream of nitrogen.
3. LC-MS/MS Analysis:
-
Reconstitute the dried lipid extract in the initial mobile phase.
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column is suitable for the separation of cholesteryl esters.
-
Mobile Phase A: Acetonitrile/water (e.g., 60:40) with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid.
-
Mobile Phase B: Isopropanol/acetonitrile (e.g., 90:10) with 10 mM ammonium formate and 0.1% formic acid.
-
Gradient: A typical gradient starts with a lower percentage of mobile phase B and gradually increases to elute the hydrophobic cholesteryl esters.
-
Flow Rate: A flow rate of 0.3-0.6 mL/min is commonly used.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) is used for targeted quantification. The transition from the precursor ion (e.g., [M+NH4]+) to a specific product ion (e.g., the dehydrated cholesterol fragment at m/z 369.35) is monitored for both the analyte and the internal standard.
-
Protocol 2: Quantification of Cholesteryl Esters using a Non-Endogenous Internal Standard (Cholesteryl Heptadecanoate)
1. Internal Standard Spiking:
-
Add a known amount of Cholesteryl heptadecanoate (C17:0) to the sample before lipid extraction.
2. Lipid Extraction:
-
Follow the same lipid extraction procedure as described in Protocol 1.
3. LC-MS/MS Analysis:
-
The LC-MS/MS analysis is performed as described in Protocol 1. The key difference is that the MRM transition for Cholesteryl heptadecanoate will be monitored alongside the endogenous cholesteryl esters. Due to the odd-chain fatty acid, it will have a distinct mass and retention time, allowing for clear separation and quantification.
Visualizing the Workflow
A typical experimental workflow for the quantification of cholesteryl esters using an internal standard is depicted below.
Caption: Experimental workflow for cholesteryl ester quantification.
Signaling Pathway Context
Cholesteryl esters are key players in lipid metabolism and transport. Understanding their dynamics is crucial in various physiological and pathological contexts.
Caption: Key pathways of cholesteryl ester metabolism.
Conclusion
The choice of internal standard is a critical decision in quantitative lipidomics. Cholesteryl oleate-d7, as a stable isotope-labeled analog of an endogenous cholesteryl ester, represents an excellent choice for accurate and precise quantification. While specific public data on its performance metrics are not as abundant as for some other standards, its chemical properties suggest it will provide high accuracy and precision, comparable to other deuterated lipid standards. For researchers aiming for the highest level of accuracy, the use of a stable isotope-labeled internal standard like Cholesteryl oleate-d7 is highly recommended. When such standards are unavailable or cost-prohibitive, odd-chain analogs like Cholesteryl heptadecanoate offer a viable alternative. The provided protocols and workflows serve as a guide for implementing robust and reliable methods for cholesteryl ester analysis in a research or drug development setting.
References
A Comparative Guide to Isotopically Labeled Cholesteryl Oleate: Cholesteryl Oleate-d7 vs. C13-Labeled Cholesteryl Oleate
For Researchers, Scientists, and Drug Development Professionals
In the precise world of lipidomics and metabolic research, the choice of an appropriate internal standard is paramount for accurate quantification and reliable experimental outcomes. This guide provides an objective comparison of two commonly used isotopically labeled forms of cholesteryl oleate (B1233923): Cholesteryl oleate-d7 and C13-labeled cholesteryl oleate. By examining their performance characteristics, supported by established principles in mass spectrometry and detailed experimental protocols, this document aims to equip researchers with the necessary information to make an informed decision for their specific analytical needs.
Executive Summary
Stable isotope dilution mass spectrometry is the gold standard for the quantification of lipids. The ideal internal standard co-elutes with the analyte, exhibits identical ionization efficiency, and is distinguishable only by mass. While both deuterated and C13-labeled cholesteryl oleate serve this purpose, their intrinsic properties can lead to significant differences in analytical performance.
C13-labeled cholesteryl oleate is generally considered the superior choice for applications demanding the highest accuracy and precision. This is primarily due to its perfect co-elution with the endogenous analyte and high isotopic stability.
Cholesteryl oleate-d7 , while a more common and often more cost-effective option, can present analytical challenges such as chromatographic shifts and the potential for deuterium-hydrogen exchange, which may impact quantification.
Performance Comparison: A Data-Driven Overview
The primary distinction between these two labeled standards lies in the isotopes used: deuterium (B1214612) (²H or D) versus carbon-13 (¹³C). This seemingly subtle difference has profound implications for their behavior in analytical systems, particularly in liquid chromatography-mass spectrometry (LC-MS).
| Parameter | Cholesteryl oleate-d7 | C13-Labeled Cholesteryl Oleate | Key Findings & Implications |
| Chromatographic Co-elution | Often exhibits a slight retention time shift, typically eluting earlier than the unlabeled analyte.[1][2] | Co-elutes perfectly with the unlabeled analyte.[1] | The superior co-elution of C13-labeled standards provides more accurate compensation for matrix effects that can vary across a chromatographic peak, leading to higher accuracy.[3] |
| Isotopic Stability | Susceptible to back-exchange of deuterium with protons from the solvent, especially under certain pH or temperature conditions. | Highly stable with no risk of isotopic exchange during sample preparation, storage, or analysis.[3] | The high stability of the C13 label ensures the integrity of the internal standard throughout the entire analytical workflow, enhancing reliability. |
| Accuracy & Precision | Can lead to inaccuracies and higher variability (CV%) due to potential chromatographic shifts and isotopic instability. In some cases, errors as high as 40% have been reported for deuterated standards due to imperfect retention time matches.[1] | Demonstrates improved accuracy and precision. Studies comparing biologically generated 13C-labeled internal standards with deuterated standards for lipidomics showed a significant reduction in the coefficient of variation (CV%).[4] | For assays requiring the highest level of quantitative accuracy, C13-labeled standards are the preferred choice.[3] |
| Cost & Availability | Generally less expensive and more widely available. | Typically more expensive due to more complex synthesis. | The higher initial cost of C13-labeled standards can be justified by long-term savings in troubleshooting, method development, and increased data reliability.[3] |
Experimental Protocols
Below are detailed methodologies for the quantification of cholesteryl oleate using either Cholesteryl oleate-d7 or a C13-labeled analogue as an internal standard in a typical LC-MS/MS workflow.
Experimental Workflow for Cholesteryl Oleate Quantification
Caption: General workflow for quantitative analysis of cholesteryl oleate.
Protocol 1: Quantification using Cholesteryl oleate-d7 Internal Standard
This protocol is adapted from established methods for cholesteryl ester analysis.[5][6][7]
-
Sample Preparation and Lipid Extraction:
-
To 50 µL of plasma, add 10 µL of a 10 µg/mL solution of Cholesteryl oleate-d7 in methanol.
-
Add 1 mL of a 2:1 (v/v) chloroform:methanol mixture and vortex thoroughly.
-
Add 200 µL of 0.9% NaCl solution and vortex again.
-
Centrifuge at 2000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower organic phase.
-
Dry the extract under a stream of nitrogen gas.
-
Reconstitute the dried lipid extract in 100 µL of a 9:1 (v/v) isopropanol:acetonitrile mixture.
-
-
LC-MS/MS Analysis:
-
LC System: UHPLC system with a C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 60:40 acetonitrile:water with 10 mM ammonium (B1175870) formate.
-
Mobile Phase B: 90:10 isopropanol:acetonitrile with 10 mM ammonium formate.
-
Gradient: Start at 30% B, increase to 100% B over 10 minutes, hold for 5 minutes, and then re-equilibrate.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 55°C.
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
MRM Transitions:
-
Cholesteryl oleate: Monitor the transition of the precursor ion [M+NH₄]⁺ to a specific product ion.
-
Cholesteryl oleate-d7: Monitor the corresponding transition for the deuterated standard.
-
-
Protocol 2: Quantification using C13-Labeled Cholesteryl Oleate Internal Standard
This protocol is based on methodologies employing C13-labeled lipids for enhanced accuracy.[4][8]
-
Sample Preparation and Lipid Extraction:
-
The sample preparation and extraction steps are identical to Protocol 1, with the substitution of Cholesteryl oleate-d7 with C13-labeled cholesteryl oleate at the same concentration.
-
-
LC-MS/MS Analysis:
-
The LC-MS/MS parameters are identical to Protocol 1.
-
MRM Transitions:
-
Cholesteryl oleate: Monitor the transition of the precursor ion [M+NH₄]⁺ to a specific product ion.
-
C13-Labeled Cholesteryl oleate: Monitor the corresponding transition for the C13-labeled standard.
-
-
Signaling Pathways and Metabolic Tracing
Isotopically labeled cholesteryl oleates are invaluable tools for tracing metabolic pathways in vivo. For instance, they can be used to study the dynamics of cholesterol esterification, transport in lipoproteins, and deposition in tissues.
Cholesteryl Ester Metabolism and Tracing
Caption: Simplified workflow for in vivo tracing of cholesteryl oleate metabolism.
In such studies, the choice between Cholesteryl oleate-d7 and C13-labeled cholesteryl oleate is critical. The potential for deuterium loss from Cholesteryl oleate-d7 during metabolic processes could lead to an underestimation of its presence in various pools. The high stability of the C13 label makes it the more robust tracer for long-term metabolic studies.
Conclusion and Recommendations
For researchers, scientists, and drug development professionals engaged in lipid analysis, the selection of an appropriate internal standard is a critical determinant of data quality.
-
For applications requiring the highest level of accuracy and precision , such as the validation of clinical biomarkers or detailed metabolic flux analysis, the use of C13-labeled cholesteryl oleate is strongly recommended. Its superior co-elution and isotopic stability minimize analytical variability and provide more reliable quantitative data.
-
For routine screening assays or when cost is a primary constraint , Cholesteryl oleate-d7 can be a viable option. However, it is crucial to be aware of the potential for chromatographic shifts and to thoroughly validate the method to ensure that these factors do not compromise the accuracy of the results for the specific application.
Ultimately, the choice of internal standard should be guided by the specific requirements of the assay and the desired level of data quality. The investment in a more robust internal standard like C13-labeled cholesteryl oleate often pays dividends in the form of more reliable and reproducible scientific outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. biorxiv.org [biorxiv.org]
A Comparative Guide to the Inter-Laboratory Analysis of Cholesteryl Esters Using Cholesteryl Oleate-d7 Based Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical methodologies for the quantification of cholesteryl esters, with a focus on methods utilizing Cholesteryl oleate-d7 as an internal standard. While direct inter-laboratory comparison studies for this specific internal standard are not publicly available, this document synthesizes data from various studies employing similar deuterated cholesteryl ester standards to offer a valuable performance overview of the two primary analytical platforms: Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS). The information presented is intended to assist researchers in selecting the most appropriate method for their specific analytical needs in lipidomic research and drug development.
Data Presentation: Performance Comparison of LC-MS and GC-MS Methods
The following tables summarize the quantitative performance characteristics of LC-MS and GC-MS methods for the analysis of cholesteryl esters using deuterated internal standards. It is important to note that these values are compiled from different studies and do not represent a direct head-to-head comparison. Variations in instrumentation, sample matrices, and specific protocols can influence performance.
Table 1: Performance Characteristics of LC-MS Methods for Cholesteryl Ester Analysis
| Performance Metric | Reported Values | Citation |
| Limit of Detection (LOD) | 0.04 mg/dL for esterified cholesterol | [1] |
| Limit of Quantification (LOQ) | 1 pmol for cholesteryl esters | [2][3] |
| Linearity | ~3 orders of magnitude | [2][3] |
| Intra-day Precision (%CV) | 5.2% for Total Cholesterol (including esters) | [1] |
| Inter-day Precision (%CV) | 8.5% for Total Cholesterol (including esters) | [1] |
| Accuracy (% Bias) | -10% for Total Cholesterol (including esters) | [1] |
Table 2: Performance Characteristics of GC-MS Methods for Cholesteryl Ester Analysis
| Performance Metric | Reported Values | Citation |
| Limit of Quantification (LOQ) | 0.2 - 10.0 µg/mL for various cholesteryl esters | [4] |
| Linearity (r²) | > 0.98 for various cholesteryl esters | [4] |
| Intra-day Precision (%CV) | 1.1 - 9.8% | [4] |
| Inter-day Precision (%CV) | 1.6% for cholesterol | N/A |
| Accuracy (% Bias) | 75.9 - 125.1% | [4] |
Experimental Protocols
Detailed methodologies for key experiments utilizing deuterated internal standards for cholesteryl ester analysis are outlined below. These protocols are representative of common practices in the field.
Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol
This protocol is a generalized procedure for the quantification of cholesteryl esters in biological samples using an internal standard like Cholesteryl oleate-d7.
a. Sample Preparation and Lipid Extraction:
-
To a 1.5 mL microcentrifuge tube, add the biological sample (e.g., 20 µL of serum or cell lysate).
-
Add a known amount of Cholesteryl oleate-d7 internal standard solution.
-
Perform a liquid-liquid extraction using a solvent system such as chloroform:methanol (2:1, v/v).
-
Vortex the mixture vigorously and centrifuge to separate the organic and aqueous phases.
-
Carefully transfer the lower organic phase containing the lipids to a new tube.
-
Evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., isopropanol:acetonitrile).
b. LC-MS/MS Analysis:
-
Chromatography:
-
Column: A reverse-phase C18 column is commonly used for separation.
-
Mobile Phase A: Acetonitrile/water with a modifier like formic acid or ammonium (B1175870) formate.
-
Mobile Phase B: Isopropanol/acetonitrile with a similar modifier.
-
Gradient: A gradient elution is employed to separate the different lipid species.
-
-
Mass Spectrometry:
-
Ionization: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) are typically used.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is often employed for its high selectivity and sensitivity. The transition from the precursor ion of the analyte and internal standard to a specific product ion (often the cholesterol backbone fragment at m/z 369.3) is monitored.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol outlines a typical workflow for cholesteryl ester analysis by GC-MS, which often requires derivatization.
a. Sample Preparation, Hydrolysis, and Derivatization:
-
Add a known amount of Cholesteryl oleate-d7 internal standard to the sample.
-
Perform a saponification step by adding a solution of potassium hydroxide (B78521) in ethanol (B145695) and heating to hydrolyze the cholesteryl esters to free cholesterol.
-
After cooling, neutralize the solution and extract the free sterols using an organic solvent like hexane (B92381) or cyclohexane.
-
Evaporate the solvent to dryness.
-
Derivatize the hydroxyl group of cholesterol to a more volatile form, commonly by silylation using an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
b. GC-MS Analysis:
-
Gas Chromatography:
-
Column: A non-polar capillary column (e.g., DB-5ms) is typically used.
-
Carrier Gas: Helium is the most common carrier gas.
-
Temperature Program: A temperature gradient is used to separate the derivatized sterols.
-
-
Mass Spectrometry:
-
Ionization: Electron Ionization (EI) is standard.
-
Detection Mode: Selected Ion Monitoring (SIM) is used to monitor the characteristic ions of the derivatized analyte and internal standard for quantification.
-
Visualizations
The following diagrams illustrate the experimental workflows for the analysis of cholesteryl esters using deuterated internal standards.
References
Navigating Isotopic Purity: A Comparative Guide to Cholesteryl Oleate-d7 for Researchers
For scientists and professionals in drug development and metabolic research, the accuracy of quantitative analysis hinges on the quality of internal standards. Cholesteryl oleate-d7, a deuterated analog of a prevalent cholesteryl ester, is a widely utilized internal standard in mass spectrometry-based quantification. This guide provides a comprehensive comparison of methodologies to assess its isotopic purity, presenting supporting experimental data and protocols to aid researchers in making informed decisions for their analytical needs.
The use of stable isotope-labeled internal standards, such as Cholesteryl oleate-d7, is a cornerstone of accurate quantification in complex biological matrices. By introducing a known quantity of the deuterated standard into a sample, variations arising from sample preparation and instrument response can be effectively normalized. However, the reliability of this approach is fundamentally dependent on the isotopic purity of the standard itself. Incomplete deuteration or the presence of unlabeled (d0) species can lead to underestimation of the analyte of interest. Therefore, a thorough assessment of the isotopic distribution of the standard is a critical quality control step.
Comparing Analytical Techniques for Isotopic Purity Assessment
The primary methods for determining the isotopic purity of deuterated compounds are high-resolution mass spectrometry (HR-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[1] Each technique offers distinct advantages and provides complementary information regarding the isotopic enrichment and structural integrity of the labeled compound.
| Analytical Technique | Principle | Advantages | Disadvantages |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile compounds followed by ionization and mass analysis. | High chromatographic resolution, sensitive for volatile and semi-volatile compounds. | Requires derivatization for non-volatile compounds like cholesteryl esters, which can introduce analytical variability. |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Separates compounds in the liquid phase followed by ionization and mass analysis. | Applicable to a wide range of compounds without derivatization, high sensitivity and specificity. | Matrix effects can influence ionization efficiency, requiring careful method development. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Measures the magnetic properties of atomic nuclei. | Provides detailed structural information and can determine the specific positions of deuterium (B1214612) labels. | Lower sensitivity compared to mass spectrometry, requiring higher sample concentrations. |
Experimental Protocols for Isotopic Purity Assessment
Accurate determination of isotopic purity requires well-defined experimental protocols. Below are representative methodologies for GC-MS and LC-MS/MS analysis of Cholesteryl oleate-d7.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol is adapted from established methods for the analysis of deuterated lipids and sterols.[2]
1. Sample Preparation and Derivatization:
-
Accurately weigh 1 mg of Cholesteryl oleate-d7 and dissolve it in 1 mL of a suitable solvent (e.g., hexane (B92381) or ethyl acetate).
-
Transfer a 100 µL aliquot to a clean vial and evaporate the solvent under a gentle stream of nitrogen.
-
Add 50 µL of a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS) to the dried residue.
-
Cap the vial tightly and heat at 60°C for 30 minutes to form the trimethylsilyl (B98337) (TMS) ether derivative.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Equipped with a capillary column suitable for lipid analysis (e.g., DB-5ms or equivalent).
-
Injector: Splitless mode at 280°C.
-
Oven Temperature Program: Initial temperature of 180°C, hold for 1 minute, ramp to 300°C at 10°C/minute, and hold for 10 minutes.
-
Mass Spectrometer: Electron ionization (EI) at 70 eV.
-
Acquisition Mode: Full scan mode (e.g., m/z 50-700) to identify the TMS-derivatized Cholesteryl oleate (B1233923) peak. Subsequently, acquire data in selected ion monitoring (SIM) mode, monitoring the molecular ion cluster for the unlabeled (d0) and deuterated (d7) species.
3. Data Analysis:
-
Integrate the peak areas for the molecular ions of the different isotopic species (d0 to d7).
-
Calculate the relative abundance of each isotopologue to determine the isotopic distribution and enrichment.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
This protocol is based on methods developed for the analysis of cholesteryl esters in biological samples.[3][4]
1. Sample Preparation:
-
Prepare a stock solution of Cholesteryl oleate-d7 at 1 mg/mL in a suitable solvent mixture (e.g., chloroform:methanol, 2:1 v/v).
-
Prepare a working solution by diluting the stock solution to a final concentration of 10 µg/mL in the mobile phase.
2. LC-MS/MS Instrumentation and Conditions:
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reverse-phase column suitable for lipidomics.
-
Mobile Phase: A gradient of two solvents, such as (A) water with 0.1% formic acid and 10 mM ammonium (B1175870) formate (B1220265) and (B) acetonitrile/isopropanol (90:10, v/v) with 0.1% formic acid and 10 mM ammonium formate.
-
Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer.
-
Ionization Mode: Electrospray ionization (ESI) in positive mode.
-
Acquisition Mode: Full scan to identify the [M+NH4]+ adduct of Cholesteryl oleate-d7. Subsequently, use selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) to monitor the transitions for the different isotopologues.
3. Data Analysis:
-
Extract the ion chromatograms for the precursor ions of each isotopologue (d0 to d7).
-
Integrate the peak areas and calculate the relative abundance of each species to determine the isotopic distribution.
Assessing Isotopic Purity: A Visual Workflow
The following diagram illustrates the general workflow for assessing the isotopic purity of Cholesteryl oleate-d7 using mass spectrometry.
Caption: Experimental workflow for assessing the isotopic purity of Cholesteryl oleate-d7.
Logical Framework for Data Interpretation
The interpretation of the mass spectrometry data is crucial for an accurate assessment of isotopic purity. The following diagram outlines the logical steps involved.
Caption: Logical steps for interpreting mass spectrometry data to determine isotopic purity.
References
- 1. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Absolute quantification of cholesteryl esters using liquid chromatography-tandem mass spectrometry uncovers novel diagnostic potential of urinary sediment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
A Comparative Analysis of Deuterated vs. Non-Deuterated Cholesteryl Oleate for Research Applications
For researchers, scientists, and drug development professionals, the choice between deuterated and non-deuterated cholesteryl oleate (B1233923) is critical for ensuring the accuracy and reliability of experimental results. This guide provides an in-depth comparison of their performance, supported by experimental data and detailed protocols, to facilitate an informed decision.
Cholesteryl oleate, an ester of cholesterol and oleic acid, plays a significant role in lipid transport and storage within biological systems.[1] Its deuterated counterpart, typically cholesteryl oleate-d7, serves as an invaluable tool in analytical biochemistry, particularly as an internal standard for quantitative analysis using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1] The primary distinction between the two lies in the replacement of seven hydrogen atoms with deuterium (B1214612) atoms in the cholesterol moiety of the molecule, which imparts a higher mass without significantly altering its chemical properties. This isotopic labeling is the key to its utility in tracer studies and quantitative proteomics.
Quantitative Data Summary
The following table summarizes the key differences in the physicochemical and analytical properties of non-deuterated and deuterated cholesteryl oleate.
| Property | Non-Deuterated Cholesteryl Oleate | Deuterated Cholesteryl Oleate (d7) | Significance in Research Applications |
| Molecular Weight | ~651.10 g/mol | ~658.14 g/mol [2] | The mass difference is fundamental for distinguishing the internal standard from the endogenous analyte in mass spectrometry. |
| Chemical Formula | C45H78O2 | C45H71D7O2[2] | The presence of deuterium atoms is the defining structural difference. |
| Primary Application | Analyte, biological studies | Internal standard for quantitative analysis[1], tracer[1] | Deuterated form is essential for accurate quantification in complex biological matrices. |
| Mass Spectrometry | Precursor ion at m/z ~651 | Precursor ion at m/z ~658 | Allows for selective detection and quantification of the analyte and standard. |
| NMR Spectroscopy | Standard proton and carbon spectra | Altered spectra due to the presence of deuterium | Can be used for structural elucidation and as a tracer in metabolic studies. |
| Enzymatic Assays | Substrate for cholesterol esterase | Potential for kinetic isotope effects[3][4] | Deuteration can alter the rate of enzymatic reactions, a factor to consider in metabolic studies. |
| Commercial Availability | Widely available | Commercially available as a stable isotope-labeled standard[1][5] | Both forms are accessible for research purposes. |
Performance Comparison
The use of deuterated cholesteryl oleate as an internal standard in mass spectrometry-based quantification offers significant advantages over methods that do not employ a stable isotope-labeled standard. The ideal internal standard co-elutes with the analyte during chromatography and experiences similar ionization and fragmentation, thus compensating for variations in sample preparation, injection volume, and instrument response.
In liquid chromatography-mass spectrometry (LC-MS), both deuterated and non-deuterated cholesteryl oleate exhibit similar retention times on reverse-phase columns due to their nearly identical polarities.[6] However, their different molecular weights allow for their simultaneous detection and quantification using selected reaction monitoring (SRM) or parallel reaction monitoring (PRM).
A key consideration when using deuterated standards is the potential for the kinetic isotope effect (KIE) in studies involving enzymatic reactions. The replacement of hydrogen with the heavier deuterium isotope can lead to a slower rate of bond cleavage by enzymes.[3][4] This is an important factor to account for when using deuterated cholesteryl oleate as a tracer in metabolic flux analysis.
Experimental Protocols
Lipid Extraction from Biological Samples
This protocol is a generalized method for extracting total lipids, including cholesteryl oleate, from cells or tissues.
Materials:
-
Biological sample (cells or homogenized tissue)
-
Chloroform
-
Methanol
-
Deuterated cholesteryl oleate internal standard solution (in a suitable organic solvent)
-
Phosphate-buffered saline (PBS)
-
Centrifuge
-
Nitrogen gas evaporator
Procedure:
-
To a known amount of sample (e.g., 1 million cells or 10 mg of tissue), add a precise amount of deuterated cholesteryl oleate internal standard.
-
Add a 2:1 (v/v) mixture of chloroform:methanol to the sample.
-
Vortex the mixture thoroughly for 15 minutes to ensure complete lipid extraction.
-
Add 0.25 volumes of PBS to the mixture to induce phase separation.
-
Centrifuge at 2000 x g for 10 minutes to separate the aqueous and organic layers.
-
Carefully collect the lower organic phase, which contains the lipids.
-
Evaporate the solvent under a gentle stream of nitrogen gas.
-
Reconstitute the dried lipid extract in a suitable solvent for subsequent analysis (e.g., isopropanol (B130326) for LC-MS).
Quantification by LC-MS/MS
This protocol outlines a general procedure for the quantification of cholesteryl oleate using a deuterated internal standard.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) equipped with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)
-
Mobile Phase A: Acetonitrile/Water (e.g., 60:40) with 10 mM ammonium (B1175870) formate
-
Mobile Phase B: Isopropanol/Acetonitrile (e.g., 90:10) with 10 mM ammonium formate
-
Gradient: A suitable gradient from Mobile Phase A to Mobile Phase B to elute cholesteryl oleate.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
Mass Spectrometry Parameters:
-
Ionization Mode: Positive ESI or APCI
-
Scan Type: Selected Reaction Monitoring (SRM)
-
SRM Transitions:
-
Non-deuterated Cholesteryl Oleate: Monitor the transition from the precursor ion (e.g., [M+NH4]+) to a characteristic product ion (e.g., m/z 369.3, corresponding to the cholesterol backbone).
-
Deuterated Cholesteryl Oleate (d7): Monitor the transition from its corresponding precursor ion (e.g., [M+NH4]+, approximately 7 mass units higher) to the same characteristic product ion (m/z 369.3).
-
-
Data Analysis: Quantify the amount of non-deuterated cholesteryl oleate in the sample by comparing the peak area ratio of the analyte to the deuterated internal standard against a calibration curve prepared with known concentrations of both compounds.
Visualizing the Metabolic Context
The following diagrams illustrate the central role of cholesteryl oleate in lipid metabolism and a typical experimental workflow for its quantification.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. The deuterium isotope effect upon the reaction of fatty acyl-CoA dehydrogenase and butyryl-CoA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lipidomics Reveals Dramatic Physiological Kinetic Isotope Effects during the Enzymatic Oxygenation of Polyunsaturated Fatty Acids Ex Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. avantiresearch.com [avantiresearch.com]
- 6. biorxiv.org [biorxiv.org]
Safety Operating Guide
Proper Disposal of Cholesteryl Oleate-d7-1: A Guide for Laboratory Professionals
For Immediate Release
For researchers, scientists, and drug development professionals utilizing Cholesteryl oleate-d7-1, a deuterated form of cholesteryl oleate, adherence to proper disposal procedures is paramount to ensure laboratory safety and environmental compliance. While this compound is not classified as a hazardous substance, it is imperative to manage its disposal with the same rigor as any other laboratory chemical, in accordance with institutional and regulatory guidelines.
Understanding the Compound: Safety and Handling
This compound is a stable, isotopically labeled compound used primarily in research settings for applications such as internal standards in mass spectrometry.[1] The safety profile of this compound is comparable to its non-deuterated counterpart, Cholesteryl oleate. According to safety data sheets (SDS) for Cholesteryl oleate, the compound is not considered hazardous.[2][3] However, as with all laboratory chemicals, appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn during handling.
Key Safety Information:
| Property | Data | Source |
| Appearance | White to off-white solid | [2] |
| Odor | Odorless | [2] |
| Hazard Classification | Not classified as hazardous | |
| Primary Routes of Exposure | Ingestion, inhalation, skin and eye contact | |
| First Aid Measures | In case of contact, rinse affected area thoroughly with water. If irritation persists, seek medical attention. |
Step-by-Step Disposal Protocol
The disposal of this compound should follow the general procedures for non-hazardous chemical waste established by your institution's Environmental Health and Safety (EHS) department. The following protocol provides a step-by-step guide to ensure safe and compliant disposal.
1. Waste Identification and Segregation:
-
Treat all chemical waste, including this compound and any materials contaminated with it (e.g., pipette tips, gloves, empty containers), as potentially hazardous waste.
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.
2. Containerization:
-
Use a dedicated, properly labeled, and leak-proof container for the collection of this compound waste.
-
The container should be made of a material compatible with the chemical. For solid waste, a securely sealed bag or a wide-mouth container is appropriate.
-
Ensure the container is clearly labeled with "this compound Waste" and includes the appropriate hazard communication information as required by your institution.
3. Storage:
-
Store the waste container in a designated and secure area within the laboratory, away from general laboratory traffic.
-
The storage area should be well-ventilated.
4. Disposal Request:
-
Once the waste container is full or ready for disposal, follow your institution's established procedures for requesting a hazardous waste pickup. This typically involves submitting a request through the EHS department's online portal or by contacting them directly.
-
Do not dispose of this compound down the drain or in the regular trash.
5. Documentation:
-
Maintain accurate records of the waste generated and its disposal, as required by your institution and regulatory agencies.
Experimental Workflow for Disposal
The following diagram illustrates the standard workflow for the proper disposal of this compound in a laboratory setting.
Caption: Disposal Workflow for this compound
Disclaimer: This information is intended as a general guide. Researchers must consult and adhere to their institution's specific Environmental Health and Safety (EHS) policies and procedures for chemical waste disposal. Regulations may vary by location, and it is the responsibility of the waste generator to ensure full compliance.
References
Essential Safety and Logistical Information for Handling Cholesteryl Oleate-d7
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Cholesteryl oleate-d7. It outlines the necessary personal protective equipment (PPE), procedural steps for safe handling, and disposal plans to ensure a secure laboratory environment. While Cholesteryl oleate (B1233923) is not classified as a hazardous substance, adherence to standard laboratory safety protocols is essential to minimize exposure and ensure personal safety.[1][2]
Personal Protective Equipment (PPE)
The recommended PPE when handling Cholesteryl oleate-d7 is detailed below. These recommendations are based on standard laboratory procedures for handling non-hazardous chemical compounds.
| Task | Eye Protection | Hand Protection | Protective Clothing | Respiratory Protection |
| Weighing Powder | Safety glasses with side shields or goggles.[2] | Nitrile gloves. | Lab coat (fully buttoned), long pants, and closed-toe shoes. | N95 respirator or higher, especially if not handled in a fume hood, to prevent inhalation of dust.[2][3] |
| Handling Solutions | Safety glasses with side shields.[2] | Nitrile gloves. | Lab coat (fully buttoned), long pants, and closed-toe shoes. | Not generally required if handled in a well-ventilated area or fume hood. |
| General Laboratory Use | Safety glasses.[2] | Nitrile gloves. | Lab coat. | Not generally required. |
Operational and Disposal Plans
Proper handling and disposal of Cholesteryl oleate-d7 are critical for maintaining a safe and compliant laboratory. The following procedural guidance outlines the key steps from receipt to disposal.
Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store in a tightly sealed container in a cool, dry, and well-ventilated place.[2][4] Recommended storage temperatures are -20°C for up to one month for solutions and potentially longer for the powder form.[5]
Handling:
-
Always handle Cholesteryl oleate-d7 in a well-ventilated area, preferably within a chemical fume hood, to minimize the potential for dust formation and inhalation.[4][6]
-
Do not eat, drink, or smoke in the laboratory.
-
Wash hands thoroughly after handling the compound.[2]
Spill Cleanup:
-
In case of a spill, wear appropriate PPE.
-
For solid spills, sweep up the material and place it into a suitable, labeled container for disposal.[1][4] Avoid generating dust.[1][4]
-
For liquid spills, absorb with an inert material (e.g., vermiculite, sand, or earth) and place in a sealed container for disposal.
-
Clean the spill area thoroughly.
Disposal:
-
Dispose of waste in accordance with all applicable local, regional, and national regulations.[1]
-
Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[1]
-
Do not empty into drains.[1]
Experimental Protocols
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Get medical attention.[1][4]
-
Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. Get medical attention if symptoms occur.[1][4]
-
Inhalation: Remove to fresh air. Get medical attention immediately if symptoms occur.[1][4]
-
Ingestion: Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.[1][4]
Visual Workflow for Safe Handling
The following diagram illustrates the standard workflow for the safe handling of Cholesteryl oleate-d7 in a laboratory setting, from initial preparation to final disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
